2-(Methoxymethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCQZLDQUCOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50521134 | |
| Record name | 2-(Methoxymethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88733-56-6 | |
| Record name | 2-(Methoxymethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Methoxymethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxymethoxy)aniline is a substituted aniline derivative that holds potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure, featuring a methoxymethyl (MOM) ether protecting group on the ortho-position of the aniline moiety, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound, designed to support the endeavors of researchers and professionals in the field.
Chemical Identity and Properties
CAS Number: 88733-56-6
Molecular Formula: C₈H₁₁NO₂
Molecular Weight: 153.18 g/mol
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Physical Form | Liquid | |
| Boiling Point | 70 °C at 0.01 mmHg | |
| Purity | 97% | |
| Storage Temperature | 4°C, protect from light | |
| Predicted XlogP | 1.1 | [1] |
It is important to note that properties such as melting point, density, and solubility in various solvents have not been experimentally determined or reported in readily accessible literature. Researchers are advised to determine these parameters empirically as needed for their specific applications.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Reaction Mechanisms
A specific, experimentally validated protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible and commonly employed synthetic route involves the protection of the hydroxyl group of 2-aminophenol using a methoxymethyl (MOM) protecting group.
Proposed Experimental Protocol: MOM Protection of 2-Aminophenol
This protocol is a general procedure for the methoxymethyl ether protection of a phenol and should be optimized for the specific substrate, 2-aminophenol.
Materials:
-
2-Aminophenol
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or a strong base like Sodium Hydride (NaH)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in the chosen anhydrous solvent (DCM or THF).
-
Base Addition:
-
If using DIPEA: Add N,N-Diisopropylethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
If using NaH: Cool the solution to 0 °C in an ice bath and carefully add Sodium Hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
MOM Protecting Agent Addition: Cool the reaction mixture to 0 °C and add Chloromethyl methyl ether (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Deprotection of the MOM Group
The MOM group is typically cleaved under acidic conditions.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound in drug synthesis are not extensively documented, its structural motifs suggest its utility as a valuable building block. Aniline and its derivatives are foundational in the synthesis of a wide array of pharmaceuticals. The presence of the methoxymethyl ether allows for the temporary masking of the phenolic hydroxyl group, enabling selective reactions at the aniline nitrogen or the aromatic ring.
The ability to selectively deprotect the MOM group to reveal the 2-aminophenol core is particularly significant, as this scaffold is present in various biologically active molecules. The strategic use of this compound could streamline the synthesis of complex drug candidates by allowing for the introduction of desired functionalities before unmasking the reactive phenolic hydroxyl group.
Analytical Profile
A comprehensive and experimentally verified analytical profile for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is not available in the peer-reviewed literature or common chemical databases. Researchers synthesizing or using this compound are strongly encouraged to perform full analytical characterization to confirm its identity and purity.
Conclusion
This compound represents a potentially valuable, though currently under-characterized, chemical entity for synthetic and medicinal chemists. Its utility as a protected 2-aminophenol derivative offers a strategic advantage in the multi-step synthesis of complex molecules. While a comprehensive dataset of its physical and spectroscopic properties is lacking, the information and proposed synthetic methodologies provided in this guide offer a foundational resource for researchers interested in exploring the potential of this compound in their work. Further investigation into the experimental properties and reactivity of this compound is warranted to fully unlock its capabilities as a versatile building block in drug discovery and development.
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A Technical Guide to the Spectroscopic Profile of 2-(Methoxymethoxy)aniline
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 2-(methoxymethoxy)aniline, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectral profile. By dissecting the influence of the primary aromatic amine and the ortho-methoxymethoxy (MOM) protecting group on the molecule's spectroscopic behavior, this guide offers researchers a reliable reference for the identification, characterization, and purity assessment of this compound and structurally related compounds. All protocols and interpretations are presented with the scientific rigor expected by professionals in the field.
Introduction and Molecular Structure
This compound is an aniline derivative where the amino group is ortho to a methoxymethoxy group. The methoxymethyl (MOM) ether serves as a common protecting group for hydroxyl functionalities, and its presence on the aniline ring introduces specific spectroscopic features. The precise characterization of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final products.[1] A multi-technique spectroscopic approach is essential for unambiguous structural elucidation.[1] This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.
To facilitate discussion, the atoms in this compound are numbered as shown in the diagram below.
Caption: General workflow for the characterization of a synthesized aniline derivative.
Conclusion
This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By understanding these characteristic spectral features, researchers and drug development professionals can more effectively identify this compound, monitor its synthesis, and assess its purity. The provided protocols offer a standardized approach to acquiring high-quality spectral data for this and similar aniline derivatives, ensuring scientific integrity and reproducibility in research and development settings.
References
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Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Online] Available at: [Link]
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National Center for Biotechnology Information. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Online] Available at: [Link]
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ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline.... [Online] Available at: [Link]
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National Center for Biotechnology Information. Mass spectra of aniline glucuronides. [Online] Available at: [Link]
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The Royal Society of Chemistry. bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Online] Available at: [Link]
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SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS.... [Online] Available at: [Link]
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Wiley Online Library. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Online] Available at: [Link]
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ResearchGate. (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... [Online] Available at: [Link]
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National Center for Biotechnology Information. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Online] Available at: [Link]
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ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Online] Available at: [Link]
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RSC Publishing. The syntheses and infrared spectra of some acetals and ketals. [Online] Available at: [Link]
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Navigating the Solubility Landscape of 2-(Methoxymethoxy)aniline: A Technical Guide for Drug Development Professionals
Abstract
In the realm of pharmaceutical sciences, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development into a viable therapeutic agent. Among these properties, solubility plays a pivotal role, influencing everything from formulation and bioavailability to purification and synthesis. This technical guide provides an in-depth exploration of the solubility of 2-(Methoxymethoxy)aniline, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and modulate its solubility in various organic solvents. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for leveraging the solubility characteristics of this compound in drug discovery and development workflows.
Introduction: The Significance of this compound in Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceutical compounds.[1][2] Their structural versatility allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce off-target effects.[1] this compound, with its methoxymethyl ether protecting group on the aniline nitrogen, is a valuable intermediate in multi-step syntheses. This protecting group strategy is often employed to temporarily mask the reactivity of the amine, allowing for selective modifications elsewhere in the molecule.
The "methoxymethyl" (MOM) group's stability and ease of cleavage under specific conditions make this compound a versatile tool for medicinal chemists. Its applications span the synthesis of a wide range of therapeutic agents, from small molecule inhibitors to more complex drug candidates.[3] A thorough understanding of its solubility is therefore not merely an academic exercise but a critical component of process development, formulation design, and ultimately, the successful translation of a promising molecule from the laboratory to the clinic.
Predicting the Solubility of this compound: A "Like Dissolves Like" Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent.[4][5] This principle is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
Molecular Structure Analysis of this compound:
-
Polar Moieties: The molecule possesses several polar features that can participate in hydrogen bonding and dipole-dipole interactions. The primary amine (-NH2) group is a hydrogen bond donor and acceptor. The oxygen atoms in the methoxymethyl ether group (-OCH2OCH3) are hydrogen bond acceptors.
-
Nonpolar Moiety: The benzene ring is a significant nonpolar, hydrophobic component of the molecule.
Based on this structure, we can make the following predictions about its solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and ether functionalities in this compound, it is expected to exhibit good solubility in these solvents. The energy gained from the formation of hydrogen bonds between the solute and solvent molecules will likely overcome the energy required to break the intermolecular forces within the pure solute and solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can accept hydrogen bonds. The carbonyl oxygen in acetone and the sulfoxide oxygen in DMSO can interact favorably with the amine protons of this compound. Therefore, good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). While the nonpolar benzene ring of this compound will interact favorably with these solvents, the polar amine and ether groups will not be well-solvated. Consequently, the solubility in nonpolar solvents is expected to be limited.
Experimental Determination of Solubility: A Step-by-Step Protocol
To move beyond theoretical predictions, empirical determination of solubility is essential. The following protocol outlines a robust method for quantifying the solubility of this compound in various organic solvents. This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
This compound (of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains. The presence of excess solid is crucial for confirming saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Periodically check to ensure excess solid is still present.
-
-
Sampling and Dilution:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.
-
Perform an accurate serial dilution of the filtered saturated solution with a suitable solvent to bring the concentration of this compound into the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating their responses from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent by multiplying the concentration determined in the diluted sample by the dilution factor.
-
Summary of Expected Solubility and Data Presentation
While specific quantitative data from literature is sparse, based on the principles of "like dissolves like," a qualitative and predicted quantitative solubility profile can be presented. The following table summarizes the expected solubility of this compound in various organic solvents. It is crucial to note that these values are predictive and should be confirmed experimentally using the protocol outlined above.
| Solvent Class | Example Solvent | Predicted Qualitative Solubility | Predicted Quantitative Solubility Range (g/L) | Rationale |
| Polar Protic | Methanol | Very Soluble | > 100 | Strong hydrogen bonding interactions between the solvent and the amine and ether groups of the solute. |
| Ethanol | Very Soluble | > 100 | Similar to methanol, with strong hydrogen bonding capabilities. | |
| Polar Aprotic | Acetone | Soluble | 50 - 100 | Good dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Ethyl Acetate | Soluble | 30 - 70 | Moderate polarity and hydrogen bond accepting ability. | |
| Dichloromethane | Moderately Soluble | 10 - 50 | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. | |
| Nonpolar | Toluene | Sparingly Soluble | 1 - 10 | Favorable interactions with the benzene ring, but poor solvation of the polar functional groups. |
| Hexane | Insoluble | < 1 | Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar groups. |
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development. This guide has provided a theoretical framework for predicting its solubility based on molecular structure and a detailed, practical protocol for its experimental determination. While literature on the specific quantitative solubility of this compound is limited, the principles and methodologies presented here empower researchers to generate the necessary data to inform critical decisions in synthesis, purification, and formulation.
For drug development professionals, the ability to accurately determine and potentially modulate the solubility of key intermediates like this compound is a significant advantage. Future work in this area could involve the systematic experimental determination of its solubility across a wider range of solvents and temperatures, as well as exploring the impact of pH on its aqueous solubility. Such data would be invaluable for building robust predictive models and further streamlining the drug development process.
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An In-depth Technical Guide to 2-(Methoxymethoxy)aniline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Anilines in Synthesis
In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic manipulation of functional groups is paramount. Anilines, with their nucleophilic amino group, are fundamental building blocks. However, this reactivity can be a double-edged sword, often necessitating the use of protecting groups to achieve desired chemical transformations on other parts of the molecule. This guide delves into the history, synthesis, and applications of a key protected aniline, 2-(Methoxymethoxy)aniline. The introduction of the methoxymethyl (MOM) ether as a protecting group for the hydroxyl function of 2-aminophenol provides a versatile intermediate for complex molecular construction. This guide will provide a comprehensive overview of its discovery, the evolution of its synthesis, and its role as a valuable tool for chemists.
The Genesis of this compound: A Tale of Protecting Group Strategy
The story of this compound is intrinsically linked to the development of protecting group chemistry. The methoxymethyl (MOM) group emerged as a robust and reliable protecting group for alcohols and phenols, prized for its stability under a wide range of non-acidic conditions. While the exact first synthesis of this compound is not readily found in a singular "discovery" paper, its preparation is a logical extension of well-established organic transformations.
The conceptual pathway to this compound originates from the need to selectively functionalize the aromatic ring or other parts of a molecule containing a reactive 2-aminophenol moiety. The free amino and hydroxyl groups in 2-aminophenol are both nucleophilic and can interfere with many synthetic reactions. Protection of one or both of these groups is therefore essential for achieving regioselectivity and preventing unwanted side reactions. The MOM group, being an acetal, is readily introduced onto the phenolic oxygen of 2-aminophenol under basic conditions.
The Logic of the Methoxymethyl Protecting Group
The methoxymethyl group is classified as an acetal protecting group. Its stability and reactivity profile are key to its utility:
-
Stability: The MOM group is stable to a wide array of reagents, including strong bases, nucleophiles, organometallics, and many oxidizing and reducing agents. This robustness allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.
-
Introduction: The protection of an alcohol or phenol as a MOM ether is typically achieved by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1]
-
Cleavage: The MOM group is readily removed under acidic conditions, which cleave the acetal linkage to regenerate the free hydroxyl group. This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical methods to more refined and efficient protocols. The primary route involves the protection of 2-aminophenol, followed by subsequent reactions if desired.
Classical Approach: Protection of 2-Aminophenol
The most straightforward and historically significant method for the preparation of this compound is the direct O-alkylation of 2-aminophenol with chloromethyl methyl ether.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Protocol: A detailed, step-by-step methodology for this key transformation is provided in the "Experimental Protocols" section of this guide.
Advancements and Alternative Routes
While the direct protection of 2-aminophenol remains a common method, concerns over the carcinogenicity of chloromethyl methyl ether have prompted the development of alternative methods for introducing the MOM group.[2] These can include the use of dimethoxymethane in the presence of an acid catalyst, although this is more common for alcohol protection.
Another synthetic strategy involves the reduction of a corresponding nitro compound, a cornerstone of aniline synthesis.[3] In this approach, 2-nitrophenol would first be protected as its MOM ether, followed by reduction of the nitro group to the amine.
Alternative Synthetic Pathway:
Caption: An alternative synthetic route to this compound via a nitro intermediate.
This two-step process offers an alternative where the sensitive amino group is generated in the final step, which can be advantageous in certain synthetic contexts.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C8H11NO2 | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| CAS Number | 88733-56-6 | [4] |
| Appearance | Liquid | - |
| Boiling Point | 70 °C at 0.01 mmHg | - |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), a singlet for the two protons of the -O-CH₂-O- group (around 5.0-5.5 ppm), a singlet for the three protons of the methoxy group (around 3.4-3.6 ppm), and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbon of the acetal, and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-O stretching bands for the ether linkages.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxymethyl group or parts thereof. Predicted mass-to-charge ratios for various adducts are available in public databases.[4]
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its role as a versatile intermediate in multi-step organic synthesis, particularly in the field of medicinal chemistry. The strategic use of the MOM protecting group allows for the selective modification of other positions on the aniline ring or at other sites within a larger molecule.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its utility is evident in the synthesis of complex heterocyclic scaffolds and substituted anilines that are prevalent in pharmacologically active compounds. For instance, the related compound, 3-Methoxy-4-(methoxymethoxy)aniline, serves as an intermediate in the synthesis of HDAC inhibitors, highlighting the importance of such protected anilines in developing novel therapeutics.[5]
The general utility of MOM-protected phenols and anilines is well-established in the synthesis of natural products and other complex molecules where selective reactivity is crucial.
Logical Workflow for Utilizing this compound in Synthesis:
Caption: A logical workflow demonstrating the strategic use of this compound in a multi-step synthesis.
Experimental Protocols
Synthesis of this compound from 2-Aminophenol
This protocol is a representative procedure based on standard methods for the MOM protection of phenols.
Materials:
-
2-Aminophenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Deprotection of this compound
This protocol describes a general method for the acidic cleavage of the MOM ether.
Materials:
-
This compound
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected 2-aminophenol.
Safety and Handling
This compound:
-
Hazards: As with many aniline derivatives, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific hazard information. In general, anilines can be toxic upon inhalation, ingestion, or skin contact.
-
Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Chloromethyl methyl ether (MOM-Cl):
-
Hazards: MOM-Cl is a known human carcinogen and a potent alkylating agent.[1] Extreme caution must be exercised when handling this reagent.
-
Precautions: All manipulations involving MOM-Cl must be performed in a certified chemical fume hood. Use appropriate gloves and respiratory protection. Have a quench solution (e.g., aqueous ammonia) readily available to neutralize any spills.
Conclusion and Future Outlook
This compound represents a valuable and versatile chemical intermediate, born from the strategic necessities of protecting group chemistry. Its utility lies in its ability to mask the reactive hydroxyl group of 2-aminophenol, thereby enabling a wide range of synthetic transformations that would otherwise be unfeasible. While its discovery was more of a logical synthetic extension than a singular breakthrough, its application in the synthesis of complex molecules, particularly within the pharmaceutical industry, underscores its importance. As drug discovery continues to demand the creation of increasingly complex and functionally diverse molecules, the strategic use of protected building blocks like this compound will undoubtedly remain a cornerstone of modern organic synthesis. Future developments may focus on even milder and more environmentally benign methods for its synthesis and deprotection, further enhancing its utility for researchers and drug development professionals.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]
-
Apicule. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No: 1609394-10-6) API Intermediate Manufacturers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)aniline. PubChem. Retrieved from [Link]
-
Supplementary Information. (n.d.). [Relevant Publication Title]. Retrieved from [Link]
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
-
PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-(methoxymethoxy)aniline. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives.
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoro-methoxy-aniline.
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]
- Google Patents. (n.d.). EP0984920B1 - Novel method for preparing 2-trifluoro-methoxy-aniline.
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline. Retrieved from [Link]
-
MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-N-(1-methyl-3-butenyl)aniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-N-(3-phenylbutyl)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Anilines: Historical Background. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Health and Safety of 2-(Methoxymethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2-(Methoxymethoxy)aniline, a chemical intermediate utilized in complex organic synthesis. The following sections detail its properties, hazards, and the necessary precautions for its safe handling to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Chemical Identity and Physical Properties
This compound is an organic compound with the chemical formula C8H11NO2. A clear understanding of its physical and chemical characteristics is fundamental to its safe manipulation in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H11NO2 | [1] |
| Molecular Weight | 153.18 g/mol | |
| CAS Number | 88733-56-6 | |
| Appearance | Liquid | |
| Boiling Point | 70 °C at 0.01 mmHg | |
| InChI Key | LYGCQZLDQUCOIJ-UHFFFAOYSA-N | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is crucial for risk assessment and the implementation of appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | GHS07 | Warning |
Source:
Precautionary Statements:
The following precautionary statements are associated with the handling of this compound:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P302+P352, P304+P340, P321, P330, P362+P364
-
Storage: P405
-
Disposal: P501
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following diagram outlines the decision-making process for selecting the correct PPE.
Caption: PPE Selection Workflow
Laboratory Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol Generation: Avoid procedures that may generate aerosols or dust.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Conditions
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C, protected from light.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures
The following workflow diagram details the steps to be taken in the event of a spill.
Sources
The Strategic Application of Methoxymethyl (MOM) Ethers in the Synthesis of Complex Anilines: A Technical Guide
An in-depth technical guide by a Senior Application Scientist
Anilines are foundational building blocks in modern organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and advanced materials. However, the inherent reactivity of the amino group—its nucleophilicity, basicity, and potent activating effect in electrophilic aromatic substitution—presents a significant challenge, often leading to undesired side reactions such as poly-alkylation, oxidation, or interference with organometallic catalysts.[1] Strategic deployment of protecting groups is therefore not merely a tactical step but a cornerstone of synthetic design.
This guide provides an in-depth exploration of the methoxymethyl (MOM) group for the protection of anilines. We will dissect the causality behind its selection, detail field-proven protocols for its installation and removal, and illuminate its role as a powerful control element in advanced synthetic transformations, particularly in directed ortho-metalation and cross-coupling reactions.
The N-MOM Aniline: A Profile of Stability and Reactivity
The methoxymethyl group stands out as a robust yet readily cleavable protecting group for anilines. As an N,O-acetal, it exhibits a distinct stability profile that makes it an invaluable tool for multi-step synthesis.
Advantages of MOM Protection for Anilines:
-
Broad Reagent Compatibility: The N-MOM bond is exceptionally stable under a wide range of non-acidic conditions. It is inert to strong bases (e.g., LDA, n-BuLi), organometallic reagents (e.g., Grignards, organocuprates), nucleophiles, and many common oxidizing and reducing agents.[2][3][4]
-
Suppression of N-H Reactivity: By masking the N-H proton, the MOM group eliminates the acidity and nucleophilicity of the aniline nitrogen, preventing unwanted deprotonation or side reactions with electrophilic reagents.
-
Controlled Lability: The acetal linkage is engineered for cleavage under acidic conditions, allowing for predictable and efficient deprotection.[2][5] This acidic lability provides an orthogonal deprotection strategy to many other common protecting groups.
-
Directed Metalation Capability: The ether oxygen of the MOM group can act as a Lewis basic site, coordinating to organolithium reagents to direct deprotonation specifically to the ortho-position of the aromatic ring—a powerful tool for regioselective functionalization.[6]
The general synthetic strategy employing MOM protection is a three-stage process: protection of the aniline, execution of the desired chemical transformation on the protected substrate, and finally, quantitative removal of the MOM group to reveal the functionalized aniline.
Installation of the MOM Group: Protocols and Mechanistic Insight
The introduction of the MOM group onto an aniline nitrogen is typically achieved via nucleophilic attack on an electrophilic methoxymethyl source. The choice of reagents is critical and is dictated by the substrate's sensitivity and the desired reaction conditions.
Mechanism of Protection
The most common reagent, chloromethyl methyl ether (MOM-Cl), is a potent electrophile.[7] Its reactivity is enhanced by the alpha-oxygen atom, which stabilizes the incipient positive charge during nucleophilic substitution, proceeding through an SN1-like pathway involving a highly reactive oxonium ion intermediate.
Sources
Methodological & Application
Application Notes and Protocols for the Ortho-Functionalization of Anilines via Grignard Reaction of 2-(Methoxymethoxy)aniline Derivatives
Introduction: The Strategic Importance of Ortho-Substituted Anilines
Ortho-substituted anilines are privileged scaffolds in medicinal chemistry and materials science. Their specific substitution pattern is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional dyes. The precise installation of substituents adjacent to the amino group, however, presents a significant synthetic challenge due to the powerful directing effects of the amine itself, which typically favor para-substitution in classical electrophilic aromatic substitution reactions.
To overcome this hurdle, synthetic chemists often employ a protection strategy coupled with modern organometallic techniques. This guide provides a detailed protocol for the ortho-functionalization of anilines by leveraging a methoxymethyl (MOM) protecting group. The core strategy involves the protection of a readily available 2-haloaniline, followed by a highly efficient halogen-magnesium exchange to generate a targeted Grignard reagent. This organometallic intermediate can then be reacted with a wide array of electrophiles to forge new carbon-carbon bonds specifically at the desired ortho-position.
This application note will detail the mechanistic rationale, provide step-by-step protocols for protection, Grignard formation, electrophilic quench, and deprotection, and offer expert insights into troubleshooting and optimization. Furthermore, we will briefly discuss the powerful alternative of Directed ortho-Metalation (DoM) for a comprehensive understanding of modern aniline functionalization strategies.
Part 1: Mechanistic Rationale and Strategic Overview
The direct deprotonation of an aromatic C-H bond ortho to a directing group is a powerful transformation known as Directed ortho-Metalation (DoM). While the N-MOM group is a capable Directed Metalation Group (DMG), this reaction typically requires strongly basic organolithium reagents (e.g., n-BuLi, s-BuLi) to achieve efficient deprotonation.[1][2][3] Grignard reagents are generally not basic enough to effect this transformation directly.
Therefore, a more robust and widely applicable strategy for accessing the ortho-magnesiated aniline species is through a halogen-magnesium exchange . This approach begins with a 2-haloaniline, which is first protected and then converted into its Grignard reagent. Modern reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), facilitate this exchange under remarkably mild conditions, demonstrating high tolerance for other functional groups.[4][5]
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of ortho-functionalized anilines.
Part 2: Detailed Experimental Protocols
Protocol 1: MOM Protection of 2-Bromoaniline
Rationale: The acidic proton of the aniline nitrogen (-NH₂) would quench a Grignard reagent. Therefore, protection is mandatory. The methoxymethyl (MOM) group is ideal as it is easily installed and stable under the basic conditions of Grignard reactions but can be readily removed with acid.[6][7][8] This protocol uses MOM-Cl with a non-nucleophilic base, diisopropylethylamine (DIPEA), to prevent side reactions.
Materials:
-
2-Bromoaniline
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoaniline (1.0 eq.).
-
Dissolve the aniline in anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq.) dropwise to the stirred solution.
-
Slowly add MOM-Cl (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-bromophenyl)-N-(methoxymethyl)amine.
-
Purify the product by flash column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| 2-Bromoaniline | 1.0 | Starting Material |
| MOM-Cl | 1.5 | Protecting Group Source |
| DIPEA | 2.0 | Non-nucleophilic base to scavenge HCl |
| Anhydrous DCM | - | Anhydrous solvent |
Protocol 2: Grignard Reaction with Benzaldehyde via Halogen-Magnesium Exchange
Rationale: This protocol utilizes iPrMgCl·LiCl for a mild and efficient bromine-magnesium exchange, which is superior to the traditional method of magnesium metal insertion for highly functionalized or sensitive substrates.[4][5] Benzaldehyde is used as a model electrophile to form a secondary alcohol.
Materials:
-
N-(2-bromophenyl)-N-(methoxymethyl)amine (from Protocol 1)
-
Isopropylmagnesium chloride - lithium chloride complex (iPrMgCl·LiCl, typically 1.3 M in THF)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected 2-bromoaniline (1.0 eq.) in anhydrous THF (approx. 0.3 M) in an oven-dried, flange-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cool the solution to -15 °C (a salt-ice bath can be used).
-
Slowly add iPrMgCl·LiCl solution (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.
-
Stir the mixture at -15 °C for 1.5 hours to ensure complete halogen-magnesium exchange.
-
In a separate flame-dried flask, dissolve freshly distilled benzaldehyde (1.2 eq.) in anhydrous THF.
-
Cool the Grignard solution to -20 °C and slowly add the benzaldehyde solution dropwise, maintaining the temperature below -15 °C.
-
After the addition is complete, allow the reaction to stir at -20 °C for 2 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (2-((methoxymethoxy)amino)phenyl)(phenyl)methanol, can be purified by flash column chromatography.
Caption: Mechanism of Grignard formation and reaction with an aldehyde.
Protocol 3: MOM Deprotection to Reveal the Final Product
Rationale: The MOM group is an acetal and is readily cleaved under acidic conditions to reveal the free aniline.[6][9] A common method involves using a strong acid like hydrochloric acid in a protic solvent.
Materials:
-
(2-((methoxymethoxy)amino)phenyl)(phenyl)methanol (from Protocol 2)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq.) in methanol (approx. 0.1 M).
-
Add concentrated HCl (e.g., 3-5 eq.) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ at 0 °C until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, (2-aminophenyl)(phenyl)methanol, by chromatography or recrystallization as needed.
Part 3: Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield in Protocol 1 | Incomplete reaction; impure MOM-Cl. | Ensure reagents are pure and anhydrous. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). |
| Failure to form Grignard | Wet glassware or solvents; inactive iPrMgCl·LiCl. | Rigorously dry all glassware and use freshly distilled, anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration. Ensure the temperature is maintained during the exchange. |
| Low yield in Grignard addition | Poor quality electrophile; side reaction (e.g., reduction if a ketone with β-hydrogens is used). | Use freshly distilled or purified electrophiles. Add the electrophile slowly at low temperature. For reducible ketones, consider using a milder organometallic reagent or a different synthetic route. |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the amount of acid or the reaction time. Gentle warming (40-50 °C) can also accelerate the reaction. |
| Side products during deprotection | The newly formed functional group (e.g., tertiary alcohol) is acid-sensitive and may undergo elimination/rearrangement. | Use milder deprotection conditions. For very sensitive substrates, Lewis acids like ZrCl₄ or TMSOTf with 2,2'-bipyridyl can be effective alternatives.[10] |
Part 4: Alternative Strategy - Directed ortho-Metalation (DoM)
For substrates that do not possess a halogen at the ortho position, DoM offers a direct route to functionalization. The N-MOM group can direct a strong organolithium base to deprotonate the adjacent C-H bond.
Brief Comparison:
| Feature | Grignard via Halogen-Magnesium Exchange | Directed ortho-Metalation (DoM) |
| Starting Material | ortho-Haloaniline | Aniline derivative with a Directing Metalation Group (DMG) |
| Reagent | iPrMgCl·LiCl or other Grignard reagents | Strong organolithium base (e.g., n-BuLi, s-BuLi) |
| Temperature | Relatively mild (-20 °C to 0 °C) | Typically requires very low temperatures (-78 °C) to avoid side reactions. |
| Functional Group Tolerance | Generally very high with modern exchange reagents.[4][5] | Can be lower; organolithiums are more reactive towards electrophilic functional groups like esters and nitriles. |
| Advantages | High functional group tolerance; milder conditions. | Does not require a halogenated starting material; direct C-H activation. |
The choice between these two powerful methods depends on the availability of the starting materials and the functional group compatibility required for the specific synthetic target.
References
-
Varchi, G., Jensen, A. E., Dohle, W., et al. Preparation of functionalized magnesiated aniline derivatives. Houston Methodist Scholars. [Link]
-
Knochel, P., Dohle, W., et al. (2001). Preparation of Functionalized Magnesiated Aniline Derivatives. Semantic Scholar. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2). [Link]
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Knochel, P., et al. (2014). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. ResearchGate. [Link]
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Reddit. (2024). MOM Deprotection. r/OrganicChemistry. [Link]
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Knochel, P., et al. (2017). The ortho- and meta-Magnesiation of Funtionalized Anilines and Amino-Substituted Pyridines and Pyrazines at Room Temperature. ResearchGate. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
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AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]
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Ciufolini, M. A., et al. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
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Li, J., et al. (2017). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]
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Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]
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Reddy, G. S., et al. (2007). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]
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Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]
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The Strategic Use of 2-(Methoxymethoxy)aniline in Benzimidazole Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Utility of Protected Anilines
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of 2-substituted benzimidazoles is a cornerstone of many drug discovery programs. A common and effective method for their preparation is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[2][3]
This guide focuses on a nuanced approach to this synthesis, employing 2-(methoxymethoxy)aniline as a starting material. The use of the methoxymethyl (MOM) protecting group on one of the aniline's amino groups offers strategic advantages in multi-step syntheses, allowing for selective reactions at other positions of the molecule before the final benzimidazole ring formation. This application note provides a comprehensive overview of the chemical principles, detailed experimental protocols, and practical considerations for the use of this compound in the synthesis of benzimidazoles, particularly highlighting a one-pot cyclocondensation and in situ deprotection strategy.
Chemical Principles: A Tale of Protection, Condensation, and Cyclization
The synthesis of a benzimidazole from this compound and an aldehyde proceeds through a cascade of reactions that are typically facilitated by acidic conditions. The overall transformation can be dissected into three key stages:
-
In Situ Deprotection of the MOM Group: The methoxymethyl (MOM) group is an acetal-type protecting group that is stable under neutral and basic conditions but is readily cleaved under acidic conditions. This lability is central to the one-pot synthesis strategy. In the presence of an acid catalyst, the MOM ether is hydrolyzed to reveal the free amine of the o--phenylenediamine.
-
Schiff Base Formation: Once deprotected, the newly formed o-phenylenediamine reacts with an aldehyde to form a Schiff base intermediate. This reaction is a classic condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
-
Cyclization and Aromatization: The Schiff base intermediate then undergoes an intramolecular cyclization, where the second amino group of the phenylenediamine attacks the imine carbon. Subsequent elimination of a hydride ion (which is typically oxidized by an oxidant present in the reaction mixture or air) leads to the formation of the stable, aromatic benzimidazole ring.
The beauty of using this compound lies in the ability to perform these steps sequentially in a single reaction vessel, streamlining the synthetic process and often improving overall efficiency.
Visualizing the Synthetic Workflow
The following diagram illustrates the one-pot synthesis of a 2-substituted benzimidazole from this compound and an aldehyde.
Caption: One-pot synthesis of benzimidazoles.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of 2-phenylbenzimidazole from this compound and benzaldehyde as a representative example. This protocol can be adapted for other aldehydes and carboxylic acids with minor modifications.
Materials and Reagents
-
This compound
-
Benzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4]
-
Dimethylformamide (DMF)[4]
-
Sodium carbonate (Na₂CO₃)[4]
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Apparatus for filtration
Protocol 1: One-Pot Synthesis of 2-Phenylbenzimidazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.53 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Solvent and Catalyst Addition: Add dimethylformamide (DMF, 20 mL) to the flask, followed by the addition of p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol).[4]
-
Reaction: Heat the reaction mixture to 80-90°C with continuous stirring.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. In a separate beaker, prepare a solution of sodium carbonate (1.06 g, 10 mmol) in 50 mL of deionized water. Slowly add the reaction mixture to the sodium carbonate solution with vigorous stirring.[4]
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-phenylbenzimidazole.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation: Expected Outcomes with Various Aldehydes
The following table summarizes the expected products and typical yields for the reaction of this compound with a range of aldehydes, based on analogous reactions with o-phenylenediamine.
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzimidazole | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzimidazole | 80-90 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzimidazole | 82-92 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzimidazole | 75-85 |
| 5 | Cinnamaldehyde | 2-(Styryl)benzimidazole | 70-80 |
Yields are estimated based on similar reported procedures and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Practical Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, consider adding an additional portion of the acid catalyst or increasing the reaction temperature slightly.
-
Low Yield: Ensure that the reagents are pure and the solvent is anhydrous, as water can interfere with the condensation reaction. The work-up procedure should be performed carefully to minimize product loss.
-
Side Reactions: In some cases, with highly reactive aldehydes, self-condensation of the aldehyde may occur. Using a slight excess of the aniline derivative can sometimes mitigate this.
-
Alternative Acid Catalysts: While p-TsOH is effective, other acid catalysts such as hydrochloric acid or Lewis acids can also be employed.[4] The choice of catalyst may influence the reaction rate and yield.
-
Alternative to Aldehydes: Carboxylic acids can also be used as the carbonyl source. In such cases, the reaction is typically carried out at a higher temperature to facilitate the dehydration process.[2]
Conclusion
The use of this compound provides a strategic and efficient route for the synthesis of 2-substituted benzimidazoles. The ability to perform a one-pot cyclocondensation with in situ deprotection of the MOM group simplifies the synthetic procedure and makes this method highly attractive for the generation of diverse benzimidazole libraries in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- Kadhim, A. J., & Al-Jubouri, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131–2136.
- Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824.
- Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
- Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764.
- Nale, D. B., & Bhanage, B. M. (2015). The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields. Synlett, 26(20), 2831-2834.
- Raja, D., Philips, A., Palani, P., Lin, W. Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy. The Journal of Organic Chemistry, 85(18), 11531-11540.
- Walewska-Królikiewicz, M., Wilk, B., Kwast, A., & Wróbel, Z. (2022). The condensation of (2-arylamino)iminophosphoranes with trifluoroacetyl esters or trifluoroacetic anhydride provides 2-(trifluoromethyl)benzimidazoles. Synlett, 33(11), 1092-1096.
- Rithe, S. R., Jagtap, R. S., & Ubarhande, S. S. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
- Dasgupta, H. R., Borah, P., Sarma, B., & Sarma, D. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67.
- Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103.
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- Patil, S., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2).
- Yadav, G., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 12(45), 29367-29383.
- Goker, H., et al. (2005). Synthesis and potent antimicrobial activity of some novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles. Bioorganic & Medicinal Chemistry, 13(5), 1707-1714.
- Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Molecules, 28(21), 7356.
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Navigating the Deprotection of 2-(Methoxymethoxy)aniline: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Role of the Methoxymethyl (MOM) Group in Aniline Chemistry
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the arsenal of protecting groups for amines and phenols, the methoxymethyl (MOM) ether stands out for its relative stability under a range of conditions, particularly basic and reductive environments.[1] This attribute makes it an invaluable tool for temporarily masking the nucleophilicity of the amino group in sensitive substrates like anilines, thereby preventing unwanted side reactions.
The specific substrate in focus, 2-(Methoxymethoxy)aniline, presents a common scenario where the protection of the aniline nitrogen is crucial for subsequent synthetic manipulations on the aromatic ring or other functionalities. However, the successful execution of a synthetic route hinges not only on the effective installation of the protecting group but also on its clean and efficient removal at the appropriate stage. This guide provides a comprehensive overview of the conditions and protocols for the deprotection of the MOM group in this compound, grounded in mechanistic understanding and practical laboratory experience.
The Cornerstone of MOM Deprotection: Acid-Catalyzed Hydrolysis
The most prevalent and straightforward method for the cleavage of MOM ethers is acid-catalyzed hydrolysis.[2] The underlying mechanism involves the protonation of one of the ether oxygens, which activates the acetal system towards nucleophilic attack by water or another protic solvent. This leads to the formation of a hemiacetal intermediate, which subsequently collapses to release the free aniline, formaldehyde, and methanol.[2]
Figure 1: General mechanism of acid-catalyzed MOM deprotection.
While the principle is simple, the choice of acid and reaction conditions can significantly impact the efficiency and selectivity of the deprotection. The acidity of the medium must be carefully controlled to avoid undesired side reactions on other sensitive functional groups that may be present in the molecule.
Comparative Analysis of Deprotection Protocols
A variety of acidic conditions have been successfully employed for MOM deprotection. The selection of the optimal protocol depends on the overall stability of the substrate and the presence of other protecting groups. Below is a comparative summary of commonly used methods.
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | Dilute HCl in MeOH or THF, often with gentle heating.[3] | Readily available, inexpensive, and effective. | Can be too harsh for acid-sensitive substrates. Potential for chlorination side reactions. |
| Trifluoroacetic Acid (TFA) | TFA in CH2Cl2 at room temperature.[2] | Volatile acid, easy to remove during work-up. | Can be corrosive and may cleave other acid-labile groups. |
| Pyridinium p-toluenesulfonate (PPTS) | PPTS in a protic solvent like ethanol or t-butanol, often with heating.[2] | Mildly acidic, offering good selectivity. | May require longer reaction times or elevated temperatures. |
| Silica-Supported Sodium Hydrogen Sulfate (NaHSO4-SiO2) | Heterogeneous catalyst in an aprotic solvent like CH2Cl2 at room temperature.[4] | Mild, selective for phenolic MOM ethers, easy work-up by filtration.[4] | May not be as effective for N-MOM groups. |
| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | TMSOTf and 2,2'-bipyridyl in CH3CN at room temperature, followed by hydrolysis.[5] | Mild, nearly neutral conditions, tolerant of many acid-sensitive groups.[1][6] | Reagents are more specialized and expensive. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Hydrochloric Acid in Methanol
This protocol is a standard and robust method suitable for many substrates.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add concentrated hydrochloric acid (e.g., 1-3 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[3]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-aminophenol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl
This method is particularly useful for substrates containing acid-labile functional groups.[1]
Materials:
-
This compound
-
Acetonitrile (CH3CN), anhydrous
-
2,2'-Bipyridyl
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Schlenk flask or oven-dried glassware, syringe, and nitrogen or argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in anhydrous acetonitrile (approximately 0.1 M) at 0 °C under an inert atmosphere, add TMSOTf (2.0 eq) dropwise.[5]
-
Allow the reaction mixture to stir at room temperature and monitor the disappearance of the starting material by TLC.
-
Once the starting material is consumed, add water to the reaction mixture and continue stirring until the intermediate silyl ether is fully hydrolyzed (monitor by TLC).[5]
-
Dilute the mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield pure 2-aminophenol.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the deprotection is sluggish, especially with milder reagents like PPTS, increasing the temperature or reaction time may be necessary. For heterogeneous catalysts like NaHSO4-SiO2, ensure efficient stirring to maximize surface contact.
-
Side Reactions: Over-exposure to strong acids can lead to degradation of the aniline product or cleavage of other protecting groups. Careful monitoring by TLC is crucial to determine the optimal reaction time.
-
Work-up Concerns: When using strong acids like HCl, there is a theoretical possibility of regenerating small amounts of the carcinogenic chloromethyl methyl ether (MOM-Cl) during the work-up, especially if formaldehyde and HCl are present together.[3] Quenching the reaction with a base and ensuring thorough extraction can help mitigate this risk.
-
Substrate Specificity: The electronic nature of the aniline ring can influence the rate of deprotection. Electron-donating groups may facilitate the reaction, while electron-withdrawing groups can make it more difficult.
Conclusion
The deprotection of the methoxymethyl group from this compound is a critical step in many synthetic pathways. While acid-catalyzed hydrolysis remains the most common approach, the choice of the specific acidic reagent and conditions must be tailored to the overall molecular architecture. By understanding the underlying mechanism and having a repertoire of both robust and mild protocols, researchers can confidently and efficiently unveil the free aniline, paving the way for the successful completion of their synthetic endeavors.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link][2]
-
ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link][6]
-
NIH National Library of Medicine. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]
-
YouTube. Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Link]
-
Glen Research. Deprotection Guide. [Link]
-
ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link][5]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
NIH National Library of Medicine. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link][1]
-
Wikipedia. Methoxymethyl ether. [Link]
-
Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link][4]
-
J-STAGE. A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. [Link]
- Google Patents.
-
ResearchGate. Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
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Application Notes: 2-(Methoxymethoxy)aniline as a Strategic Building Block for Pharmaceutical Intermediates
Introduction: In the landscape of modern medicinal chemistry, the strategic manipulation of functional groups is paramount to the efficient synthesis of complex molecular architectures. 2-(Methoxymethoxy)aniline, a derivative of aniline bearing a methoxymethyl (MOM) protecting group on the latent phenol, serves as a quintessential building block for the construction of diverse pharmaceutical intermediates. The aniline moiety offers a nucleophilic center for a variety of transformations, while the ortho-disposed, protected hydroxyl group provides a powerful tool for directing reactions and enabling subsequent cyclization cascades. This strategic placement is critical for assembling heterocyclic scaffolds, such as quinazolinones and benzimidazoles, which are core structures in numerous approved drugs, including kinase inhibitors and other targeted therapies.[1][2]
The primary utility of the MOM group lies in its ability to mask the reactivity of the phenolic hydroxyl group under a range of conditions, preventing unwanted side reactions.[3] It is stable under many basic, nucleophilic, and reductive conditions, yet can be reliably cleaved under acidic conditions to unmask the phenol, which can then participate in intramolecular cyclizations or serve as a point for further functionalization.[4][5] This application note will detail the properties, key synthetic applications, and detailed protocols for leveraging this compound in the synthesis of valuable pharmaceutical intermediates.
Part 1: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| CAS Number | 88733-56-6 | |
| Appearance | Liquid | |
| Boiling Point | 70 °C at 0.01 mmHg | |
| Purity | Typically ≥97% | |
| Storage | 4°C, protect from light |
Safety and Handling: this compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
Part 2: Core Synthetic Applications & Protocols
The true value of this compound is realized in its application as a precursor to heterocyclic systems. A common and powerful sequence involves N-acylation followed by acid-mediated deprotection and cyclization.
Application 1: Synthesis of 2-Substituted-4-Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, found in drugs such as the PI3Kδ inhibitor idelalisib.[1] The following workflow demonstrates the utility of this compound in constructing this key intermediate.
Caption: Synthetic logic from building block to advanced drug candidate.
Analytical & Quality Control: Ensuring the purity and identity of intermediates is critical for successful multi-step synthesis.
Table 2: Recommended QC Specifications for Key Intermediates
| Test | Method | Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the correct molecular structure and absence of major isomeric impurities. |
| Purity | HPLC-UV (e.g., 254 nm) | ≥98.0% | Quantifies the purity of the compound, essential for stoichiometric accuracy in the next step. |
| Identity/Mass | LC-MS | [M+H]⁺ matches calculated | Provides rapid confirmation of the target molecular weight. |
| Residual Solvent | GC-HS | As per ICH Q3C limits | Ensures that solvents from the workup do not interfere with subsequent reactions or pose safety risks. |
Conclusion
This compound is a highly effective and strategic building block for accessing a variety of pharmaceutically relevant heterocyclic cores. Its utility stems from the robust MOM protecting group, which allows for selective N-functionalization before a controlled, acid-catalyzed deprotection and cyclization event. The protocols outlined herein provide a reliable framework for researchers and drug development professionals to construct complex intermediates efficiently and with high fidelity, paving the way for the discovery of new therapeutic agents.
References
-
PubChem. (n.d.). 4-Methoxy-2-(methoxymethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methoxymethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Cyclization-activated Prodrugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]
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PubMed. (2016). Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Retrieved from [Link]
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Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry. Retrieved from [Link]
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MDPI. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Heterocycles from 2-(Methoxymethoxy)aniline
Introduction: The Strategic Utility of 2-(Methoxymethoxy)aniline in Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the aniline moiety serves as a cornerstone for the construction of a vast array of nitrogen-containing heterocyclic compounds.[1][2] These heterocycles are privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3] However, the inherent reactivity of the primary amino group in aniline—its nucleophilicity and susceptibility to oxidation—often complicates synthetic routes, leading to undesired side reactions and low yields.
This guide focuses on the strategic use of this compound, a versatile starting material where the aniline nitrogen is protected by a methoxymethyl (MOM) group. The MOM group acts as a temporary shield, rendering the nitrogen non-nucleophilic and stable to a variety of reaction conditions, thereby enabling selective functionalization at other positions of the aromatic ring. Its facile removal under acidic conditions provides a clean and efficient entry point to highly functionalized anilines, which can then be guided into complex cyclization cascades.[4][5]
Herein, we present a detailed exploration of synthetic pathways originating from this compound for the construction of two critical classes of heterocycles: quinolines and indoles . This document is designed for researchers and professionals in organic synthesis and drug development, providing not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure reproducibility and success.
Part 1: The Role and Management of the Methoxymethyl (MOM) Protecting Group
The methoxymethyl ether is a widely used protecting group for alcohols, phenols, and amines due to its stability in strongly basic to weakly acidic conditions.[5][6] In the context of 2-aminoaniline derivatives, the MOM group is instrumental. It prevents N-alkylation or participation in reactions intended for other parts of the molecule.
Mechanism of Protection and Deprotection:
The protection of the aniline nitrogen is typically achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5]
The true synthetic power of the MOM group lies in its clean and efficient removal. Standard MOM deprotection involves acidic hydrolysis.[4] Protonation of the ether oxygen activates the acetal system, leading to the release of the free amine, formaldehyde, and methanol. This process is highly efficient and can be achieved with a variety of acids, from strong mineral acids like HCl to organic acids like trifluoroacetic acid (TFA).[4][7]
Part 2: Synthesis of Substituted Quinolines via Electrophilic Cyclization
The quinoline skeleton is a recurring motif in a multitude of natural products and synthetic drugs, most notably in antimalarial agents like quinine and chloroquine.[8] A powerful method for constructing substituted quinolines from this compound involves the electrophilic cyclization of an N-(2-alkynyl)aniline intermediate.
The general workflow for this transformation is depicted below:
Caption: Workflow for Substituted Quinoline Synthesis.
Causality Behind Experimental Choices:
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction is exceptionally reliable for forming C(sp²)-C(sp) bonds, making it ideal for introducing the necessary alkynyl moiety onto the aniline nitrogen. The MOM-protected nitrogen does not interfere with the catalytic cycle.
-
Electrophilic Cyclization: The choice of electrophile (ICl, I₂, PhSeBr) is critical as it not only triggers the 6-endo-dig cyclization but also installs a valuable synthetic handle (e.g., an iodine or bromine atom) at the 3-position of the quinoline ring.[8] This halogen can be used for subsequent cross-coupling reactions to further diversify the molecule.
-
Deprotection: The acidic conditions often used during the workup of the cyclization reaction are typically sufficient to cleave the MOM group, leading directly to the final quinoline product.[4]
Protocol 1: Synthesis of 3-Iodo-2-phenylquinoline
This protocol details the synthesis starting from this compound and phenylacetylene.
Step 1: Synthesis of N-(Methoxymethyl)-N-(phenylethynyl)aniline This step would typically involve a Sonogashira or similar coupling. For the purpose of this guide, we will assume this intermediate is prepared according to established literature procedures.
Step 2: Electrophilic Cyclization and Deprotection
-
Reaction Setup: To a solution of N-(methoxymethyl)-N-(phenylethynyl)aniline (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 2.0 mmol).
-
Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Add a solution of iodine monochloride (ICl, 2.0 mmol) in MeCN (5 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The acidic nature of silica gel is often sufficient to complete the MOM-deprotection during chromatography. Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 3-iodo-2-phenylquinoline.
| Parameter | Condition | Rationale |
| Electrophile | Iodine Monochloride (ICl) | A highly effective electrophile for inducing cyclization, providing a clean reaction.[8] |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism. |
| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes the HCl generated from ICl, preventing unwanted side reactions.[8] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at RT to ensure completion. |
Part 3: Synthesis of Substituted Indoles via Palladium-Catalyzed Cyclization
Indoles are among the most important heterocyclic scaffolds in medicinal chemistry, present in neurotransmitters like serotonin and a wide range of pharmaceuticals.[9][10] The intramolecular cyclization of 2-alkynylanilines is a robust and versatile strategy for their synthesis.[11] The use of this compound allows for initial functionalization, followed by a Pd-catalyzed cyclization and subsequent deprotection.
The general workflow is outlined below:
Caption: Workflow for Substituted Indole Synthesis.
Causality Behind Experimental Choices:
-
Palladium Catalysis: Palladium catalysts, such as Pd(OAc)₂, are highly effective at promoting the intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, a key step in indole formation.[11]
-
MOM Group Role: The MOM-protected nitrogen is less nucleophilic, which might seem counterintuitive. However, the initial step often involves coordination of the palladium to the alkyne. The subsequent cyclization can proceed via different mechanisms depending on the exact catalytic system. The MOM group ensures that other reactions, such as intermolecular couplings, are suppressed.
-
Deprotection as a Separate Step: Unlike the quinoline synthesis where deprotection can be concurrent, the indole synthesis often requires a dedicated deprotection step after the cyclization is complete. This is because the cyclization conditions are typically not acidic. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]
Protocol 2: Synthesis of 2-Phenylindole
This protocol outlines the synthesis from the 2-alkynyl-N-(methoxymethyl)aniline intermediate.
Step 1: Synthesis of 2-(Phenylethynyl)-N-(methoxymethyl)aniline This intermediate is prepared via a Sonogashira coupling between MOM-protected 2-iodoaniline and phenylacetylene.
Step 2: Palladium-Catalyzed Cyclization
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve 2-(phenylethynyl)-N-(methoxymethyl)aniline (1.0 mmol) in anhydrous DMF (10 mL).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield 1-(methoxymethyl)-2-phenyl-1H-indole.
Step 3: MOM Group Deprotection
-
Reaction Setup: Dissolve the purified 1-(methoxymethyl)-2-phenyl-1H-indole (1.0 mmol) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) in a 15:1 ratio (e.g., 3 mL total volume).[4]
-
Reaction: Stir the resulting solution at room temperature for 12 hours.
-
Work-up: Dilute the reaction mixture with DCM (5 mL) and carefully neutralize by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 5 mL).
-
Purification: Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the pure 2-phenylindole.
| Parameter | Condition | Rationale |
| Catalyst | Palladium(II) Acetate | A common and effective palladium source for intramolecular cyclizations of alkynes.[11] |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) active catalyst. |
| Deprotection Reagent | TFA in DCM | A strong acid that cleanly cleaves the MOM acetal without degrading the indole core.[4] |
| Temperature | 100 °C (Cyclization) | Provides the necessary thermal energy to overcome the activation barrier for the cyclization. |
Summary and Outlook
The use of this compound as a starting material provides a robust and flexible platform for the synthesis of complex substituted heterocycles. By temporarily masking the reactive amino group, the MOM protectant allows for precise and high-yielding transformations that would otherwise be challenging. The protocols detailed herein for the synthesis of quinolines and indoles represent foundational strategies that can be adapted to a wide range of substrates and functional groups. The halogenated quinoline and substituted indole products are themselves valuable intermediates, opening the door to further molecular diversification through modern cross-coupling chemistry, making this an invaluable approach for professionals in medicinal chemistry and materials science.
References
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
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Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, Vol. 56. Retrieved from [Link]
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Cravotto, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2445. Retrieved from [Link]
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Danafar, H., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 11(5), 374-383. Retrieved from [Link]
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Li, J., et al. (2016). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Chinese Journal of Pharmaceuticals. Retrieved from [Link]
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Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7338-7346. Retrieved from [Link]
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Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652-7660. Retrieved from [Link]
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Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E, 66(10), o2558. Retrieved from [Link]
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Majid, A., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(42), 25196-25219. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
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Chen, Y., et al. (2012). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Tetrahedron Letters, 53(32), 4155-4158. Retrieved from [Link]
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Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
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Kumar, S. S., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World Journal, 13(1), 5. Retrieved from [Link]
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Bakos, B., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-197. Retrieved from [Link]
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Růžička, A., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(8), 1253-1256. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Retrieved from [Link]
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Bakos, B., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. National Center for Biotechnology Information. Retrieved from [Link]
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Yu, C., et al. (2016). Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. Chemistry, 22(27), 9240-9246. Retrieved from [Link]
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Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. DSpace@MIT. Retrieved from [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Retrieved from [Link]
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Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Retrieved from [Link]
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Mátravölgyi, B., et al. (2024). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. RSC Advances, 14(4), 2530-2537. Retrieved from [Link]
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Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: Preparation of carbazoles, indoles, dibenzazepines, and acridines. The Hebrew University of Jerusalem. Retrieved from [Link]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3840. Retrieved from [Link]
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Application Notes & Protocols: Purification of Products Derived from 2-(Methoxymethoxy)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
2-(Methoxymethoxy)aniline serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecules. Its utility stems from the methoxymethyl (MOM) group, which protects the reactive aniline nitrogen, allowing for selective transformations elsewhere on the molecule.[1] However, the very presence of this protecting group, along with the inherent properties of the aniline core, introduces specific challenges in the purification of its derivatives.
This guide provides a comprehensive framework and detailed protocols for overcoming these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to design robust and efficient purification strategies tailored to your specific product.
Core Challenges:
-
Impurity Profiles: Reactions can yield a mixture of the desired product, unreacted starting material, deprotected aniline, and various side-products, often with similar polarities.
-
MOM Group Stability: The MOM group is an acetal, making it labile under acidic conditions.[2][3] This sensitivity must be considered during aqueous workups and chromatography, as premature cleavage can complicate the purification process.
-
Basicity of the Aniline Moiety: Even when protected, the aromatic amine structure can interact with acidic stationary phases (like silica gel), potentially leading to peak tailing and poor separation in chromatography.
Strategic Framework for Purification
A successful purification begins with a strategic assessment of the crude reaction mixture. The choice of technique is dictated by the physicochemical properties of the target compound relative to its impurities.
Initial Assessment: Thin-Layer Chromatography (TLC)
Before any large-scale purification, TLC is an indispensable analytical tool for:
-
Reaction Monitoring: Assessing the consumption of starting materials and the formation of the product.
-
Impurity Profiling: Visualizing the number and relative polarities of byproducts.
-
Solvent System Optimization: Screening for an appropriate mobile phase for flash chromatography. Aromatic amines can be visualized on TLC plates using various methods, including UV light or specific stains like cinnamaldehyde.[4][5]
Protocol: Analytical TLC
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline. Also spot reference standards of the starting material if available.
-
Development: Place the plate in a developing chamber containing a pre-screened solvent system (see Table 2 for suggestions). Allow the solvent front to travel up the plate.
-
Visualization: Examine the dried plate under UV light (254 nm). If compounds are not UV-active, use a stain (e.g., potassium permanganate or p-anisaldehyde).
-
Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the target compound for column chromatography is between 0.25 and 0.40.
Purification Strategy Decision Workflow
The initial TLC analysis, combined with knowledge of the product's stability and the scale of the reaction, informs the optimal purification path.
Caption: Decision workflow for selecting a purification technique.
Core Purification Protocols
Liquid-Liquid Extraction (Acid-Base) for Bulk Impurity Removal
This technique is highly effective for removing acidic or basic impurities from a neutral organic product. Given that a common impurity is the deprotected, basic 2-methoxyaniline, an acidic wash is particularly powerful.
Scientific Principle: The basicity of aniline derivatives allows for their protonation by an aqueous acid, forming a water-soluble ammonium salt.[6] The desired MOM-protected, neutral product remains in the organic phase. Conversely, acidic impurities can be removed by washing with an aqueous base.
Protocol: Acidic Wash to Remove Basic Impurities
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The aniline impurities will move into the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: After extraction, run a TLC of the organic phase against the crude material. The spot corresponding to the basic impurity should be significantly diminished or absent.
Flash Column Chromatography
Flash chromatography is the workhorse for purifying products derived from this compound on a laboratory scale.[7] The key to success lies in selecting the appropriate stationary and mobile phases.
Scientific Principle: Separation is based on the differential partitioning of components between the stationary phase (typically silica gel) and the mobile phase.[7] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column faster. The MOM group increases the polarity of the aniline derivative compared to a simple N-alkyl or N-aryl aniline.
Protocol: Silica Gel Flash Chromatography
-
Column Packing: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Dry loading is preferred as it often results in better resolution.
-
Elution: Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution).[7] This ensures that non-polar impurities are washed off first, followed by the product, and finally any highly polar impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Solvent System Selection
The choice of solvent depends on the polarity of the functional groups added to the this compound scaffold.
| Product Polarity | Derivative Type Example | Suggested Starting Solvent System (Hexanes:Ethyl Acetate) | Notes |
| Low | Simple alkyl or aryl ether derivatives | 95:5 to 90:10 | The MOM group provides the main source of polarity. |
| Medium | Products with ester or ketone groups | 80:20 to 70:30 | May require a gradient up to 50:50. |
| High | Products containing amide or alcohol groups | 60:40 to 50:50 | A small percentage of methanol (1-2%) in DCM may be needed for very polar compounds.[8] |
Expert Insight: For aromatic compounds that are difficult to separate, consider adding toluene to the mobile phase.[9] The π-π interactions between toluene and the aromatic analytes can alter selectivity and improve separation. If peak tailing is observed due to the basicity of the aniline nitrogen, pre-treating the silica with triethylamine (0.5-1% in the mobile phase) can neutralize acidic sites and improve peak shape.
Caption: Principle of normal-phase chromatographic separation.
Crystallization
If the purified product is a solid, crystallization is an excellent final step to achieve high purity and remove trace impurities remaining after chromatography.
Scientific Principle: Crystallization relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the product has high solubility at high temperature and low solubility at room temperature or below. Common choices for aniline derivatives include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[10]
-
Dissolution: Place the solid product in a flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Expert Insight: For amines that are difficult to crystallize, forming a salt (e.g., hydrochloride or oxalate) can sometimes promote crystallization.[11][12] The free base can then be regenerated if necessary.
Purity Analysis
After purification, it is critical to confirm the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the molecule. The presence of the MOM group is typically indicated by two characteristic signals: a singlet around δ 5.2 (for the -O-CH₂-O- protons) and a singlet around δ 3.5 (for the -O-CH₃ protons).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and provides a highly sensitive measure of its purity.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product deprotects on silica column | Silica gel is acidic, cleaving the MOM group. | 1. Neutralize the silica gel by running a flush of the eluent containing 1% triethylamine before loading the sample. 2. Switch to a less acidic stationary phase like neutral alumina. |
| Poor separation in chromatography (co-elution) | Product and impurity have very similar polarities. | 1. Try a different solvent system (e.g., Toluene/Ethyl Acetate or DCM/Methanol).[8] 2. Use a shallower solvent gradient during elution. 3. Consider preparative HPLC for challenging separations.[13] |
| Product "oils out" during crystallization | The solution became supersaturated too quickly, or the melting point of the solid is lower than the temperature of the solution. | 1. Re-heat the solution to redissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly. 2. Try a different crystallization solvent or a solvent/anti-solvent system. |
| Low recovery from purification | Product loss during transfers, incomplete elution, or degradation. | 1. Minimize transfers. 2. Ensure all product is eluted from the column by flushing with a highly polar solvent at the end. 3. Re-evaluate the stability of the compound under the chosen purification conditions. |
References
-
Fujioka, H., Senami, K., Kubo, O., et al. (2009). A Mild and Efficient Method for the Cleavage of MOM Ethers Utilizing a Catalytic Amount of Bismuth(III) Bromide. Organic Letters, 11(22), 5138-5141. Available at: [Link]
-
PubChem. (n.d.). 2-(Methoxymethyl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from: [Link]
-
ResearchGate. (2025). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Retrieved from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from: [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from: [Link]
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
Reddit. (2021). Stability of -OMOM protecting groups. r/Chempros. Retrieved from: [Link]
- Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from: [Link]
-
NIH. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from: [Link]
-
Royal Society of Chemistry. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from: [Link]
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from: [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from: [Link]
-
ResearchGate. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. Retrieved from: [Link]
-
Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from: [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from: [Link]
-
NIH. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved from: [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from: [Link]
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from: [Link]
-
ResearchGate. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Retrieved from: [Link]
-
ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from: [Link]
-
ResearchGate. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
Quora. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from: [Link]
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Application Notes & Protocols: The Strategic Use of 2-(Methoxymethoxy)aniline in Multi-Component Reactions for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Beyond a Simple Amine
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[1][2] Among the vast array of building blocks available for MCRs, 2-(methoxymethoxy)aniline stands out not merely as an amine component, but as a strategic linchpin for diversity-oriented synthesis. The methoxymethyl (MOM) ether serves as a robust protecting group for a latent phenolic hydroxyl. This unique feature allows chemists to first construct a core scaffold via an MCR, such as the Ugi reaction, and then unmask a reactive phenolic group for subsequent, targeted modifications. This two-stage approach exponentially increases the synthetic possibilities, making this compound an invaluable tool for generating sophisticated libraries of peptidomimetics and heterocyclic compounds for pharmaceutical screening.[3][4]
This document provides an in-depth guide to the application of this compound in the Ugi four-component reaction (Ugi-4CR), including a detailed mechanistic rationale, validated experimental protocols, and strategies for post-reaction modifications.
The Strategic Role of the Methoxymethyl (MOM) Protecting Group
The power of this compound in MCRs lies in the dual reactivity it offers. The primary amine is immediately available for imine formation, the crucial first step in many MCRs. The ortho-hydroxyl group, however, is temporarily "masked" as a MOM ether.
-
Why MOM? The MOM group is an ideal choice for this strategy due to its stability under the neutral or mildly basic conditions typical of many MCRs. It is introduced by treating the parent 2-aminophenol with chloromethyl methyl ether (MOM-Cl) or dimethoxymethane under acidic conditions.[5]
-
The Latent Phenol: Once the MCR is complete, the MOM group can be selectively cleaved under acidic conditions to reveal the free phenol.[5][6] This deprotection step is critical, as it provides a reactive handle for a multitude of post-MCR transformations (e.g., etherification, esterification, Suzuki coupling via triflate formation), thereby accessing a chemical space not available from the initial MCR product.
The standard deprotection mechanism involves acidic hydrolysis, where protonation of the acetal oxygen activates it for cleavage, releasing the free phenol, formaldehyde, and methanol.[6]
Core Application: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a preeminent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a complex α-aminoacyl amide derivative in a single, highly convergent step.[3][4][7] Using this compound as the amine component yields a peptidomimetic scaffold with a protected phenol poised for further functionalization.
Reaction Mechanism: A Stepwise Cascade
The Ugi reaction proceeds through a series of reversible steps, driven to completion by a final, irreversible Mumm rearrangement.[7][8] Understanding this pathway is key to optimizing reaction conditions.
-
Imine Formation: The reaction initiates with the condensation of this compound and the aldehyde/ketone to form a Schiff base (imine), with the loss of a water molecule.
-
Protonation & Nitrilium Ion Formation: The carboxylic acid protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide.
-
Intermediate Trapping: The resulting nitrilium ion is a highly reactive intermediate that is trapped by the carboxylate anion.
-
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom, forming the stable final bis-amide product.[7][8]
Sources
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 2,6-bis(benzhydryl)anilines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,6-bis(benzhydryl)anilines. This document is designed for researchers, chemists, and drug development professionals who are working with sterically demanding aniline scaffolds. We will address common challenges, focusing on the identification and mitigation of side products frequently encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2,6-bis(benzhydryl)aniline?
The most common and direct approach is the Friedel-Crafts alkylation of aniline. This reaction involves treating aniline with a suitable benzhydrylating agent in the presence of a Lewis or Brønsted acid catalyst. The typical benzhydryl source is diphenylmethanol (benzhydrol) or a benzhydryl halide. The acid catalyst activates the benzhydrylating agent, generating a benzhydryl carbocation (Ph₂CH⁺) or a related electrophilic species, which then alkylates the aniline ring. Due to the steric bulk of the benzhydryl group, the reaction is directed to the ortho positions.
Q2: Why is the synthesis of 2,6-bis(benzhydryl)aniline particularly challenging?
The synthesis is complicated by several competing factors inherent to the chemistry of anilines in Friedel-Crafts reactions:
-
Catalyst Deactivation : The lone pair of electrons on the aniline's nitrogen atom makes it a potent Lewis base. This allows it to coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), forming an adduct.[1] This deactivates the catalyst, often requiring stoichiometric or even excess amounts of the acid to drive the reaction, which can lead to further side reactions.[2]
-
Competing N- vs. C-Alkylation : The aniline molecule has two nucleophilic sites: the aromatic ring (C-alkylation) and the nitrogen atom (N-alkylation). While C-alkylation at the ortho positions is the desired outcome, N-alkylation is a common and competing pathway, leading to N-benzhydrylaniline and N,N-dibenzhydrylaniline.[3][4][5]
-
Over- and Under-Alkylation : The reaction proceeds in two steps (mono-alkylation followed by a second alkylation). Stopping the reaction precisely at the desired 2,6-disubstituted product can be difficult. Incomplete reactions lead to the mono-substituted 2-(benzhydryl)aniline, while extended reaction times or excess reagents can lead to alkylation at the para-position.[6][7]
Troubleshooting Guide: Common Experimental Issues
Q: My TLC/LC-MS analysis shows a complex mixture of products. What are the likely identities of the major side products?
This is the most common issue. The spots on your TLC plate, in order of decreasing polarity (increasing Rf), are typically the desired product and several key impurities.
DOT Diagram: Competing Reaction Pathways
Caption: Competing pathways in the synthesis of 2,6-bis(benzhydryl)aniline.
Answer: You are likely observing a mixture of the following compounds. Refer to the table below for a summary.
-
2-(benzhydryl)aniline (Under-alkylation Product) : This is the intermediate product. It is more polar than the desired product due to the presence of a free ortho position and a less hindered amino group. Its presence indicates an incomplete reaction, which could be due to insufficient reagent, short reaction time, or low temperature.
-
2,4-bis(benzhydryl)aniline (Isomeric Product) : The first benzhydryl group is activating, making the ring more susceptible to a second alkylation.[7] While the ortho-position is sterically hindered, the electronically favorable para-position can also be alkylated, leading to this isomer. This is more likely if the reaction is forced with high temperatures or long reaction times.
-
N-(benzhydryl)aniline (N-Alkylation Product) : This side product forms when the nitrogen atom acts as the nucleophile. It is often less polar than the C-alkylated isomers. The formation of N-alkylated products is a classic challenge in aniline chemistry.[8]
-
Dibenzhydryl Ether (Electrophile-Derived Impurity) : If you are using benzhydrol as your electrophile source, it can undergo acid-catalyzed self-condensation to form dibenzhydryl ether. This is a non-polar, non-nitrogenous impurity that can be easily identified by its lack of an N-H stretch in the IR spectrum and its characteristic mass spectrum.
Q: My reaction yield is very low, and I've recovered a significant amount of unreacted aniline. What went wrong?
Answer: This classic symptom points directly to catalyst deactivation . The basic nitrogen of aniline complexes with the Lewis acid, rendering it inactive.[1] To overcome this, you must ensure the catalyst is not prematurely quenched.
-
Causality : The aniline-catalyst adduct is often a solid precipitate that removes the catalyst from the reaction medium. If you observe the reaction mixture becoming thick or forming a precipitate immediately upon adding the catalyst, this is the likely cause.
-
Solution :
-
Protect the Amine : A robust strategy is to temporarily protect the amine as an amide (e.g., by acetylation). The amide is less basic and directs ortho-alkylation. The protecting group can be removed via hydrolysis after the alkylation is complete.[1]
-
Use Excess Catalyst : While not ideal from an atom economy perspective, using more than one equivalent of the Lewis acid can ensure enough free catalyst is available to promote the reaction.
-
Reverse Addition : Try adding the aniline slowly to a mixture of the benzhydrylating agent and the Lewis acid. This keeps the aniline concentration low at any given moment, potentially favoring C-alkylation over catalyst sequestration.
-
Q: My final product is a persistent pink, red, or brown color, even after chromatography. How can I purify it?
Answer: Aniline and its derivatives are notoriously susceptible to air oxidation, which forms highly colored impurities.
-
Causality : Trace amounts of oxidized species can discolor the entire batch. These impurities are often polar and can co-elute with your product or streak on a silica gel column.
-
Solutions :
-
Charcoal Treatment : Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated charcoal for 15-30 minutes. Filter through a pad of Celite to remove the charcoal. This is often very effective at removing colored impurities.
-
Purification via Salt Formation : Convert the crude aniline product into its hydrochloride or sulfonate salt by treating it with HCl or an arylsulfonic acid.[9] These salts are often crystalline and can be purified by recrystallization, which is highly effective at excluding neutral impurities like dibenzhydryl ether and colored oxidation byproducts. The pure aniline can then be regenerated by treatment with a base.[9][10]
-
Distillation of Starting Material : Ensure your starting aniline is pure and colorless. Old bottles of aniline are often dark brown due to oxidation. Distilling aniline, often over zinc dust to prevent oxidation, before use is a critical quality control step.[11]
-
Summary of Potential Side Products
| Compound Name | Structure | Formation Pathway | Key Identification Notes |
| 2-(benzhydryl)aniline | ![]() | Under-alkylation | More polar than the product. Mass is ~167 g/mol less than the product. |
| 2,4-bis(benzhydryl)aniline | ![]() | Isomeric C-alkylation | Isomer of the desired product (same mass). Usually less polar. |
| N-(benzhydryl)aniline | ![]() | N-alkylation | Isomer of the mono-alkylated product. Check NMR for N-H integration. |
| Dibenzhydryl Ether | ![]() | Self-condensation | Non-polar, nitrogen-free. No N-H stretch in IR. Characteristic mass. |
(Note: Placeholder images are used for structures.)
Protocols
General Protocol for the Synthesis of 2,6-bis(benzhydryl)aniline
Disclaimer: This is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any chemical synthesis.
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition : Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).
-
Electrophile Addition : In a separate flask, dissolve diphenylmethanol (2.0 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15 minutes.
-
Nucleophile Addition : Dissolve freshly distilled aniline (1.0 equivalent) in anhydrous DCM. Add the aniline solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup : Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol: Purification by Column Chromatography
-
Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.
-
Column Packing : Pack a silica gel column using a non-polar solvent system (e.g., Hexane/Ethyl Acetate, starting at 99:1).
-
Elution : Load the crude product onto the column. Elute with a shallow gradient of increasing ethyl acetate.
-
Elution Order (Typical): Dibenzhydryl ether (least polar) will elute first, followed by the 2,4-isomer, the desired 2,6-product, and finally the mono-alkylated product (most polar).
-
-
Analysis : Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,6-bis(benzhydryl)aniline.
Troubleshooting Flowchart: Product Purification
Caption: A decision-making workflow for the purification of 2,6-bis(benzhydryl)aniline.
References
-
Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1539-1542. [Link]
-
TSI Journals. (2016). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. Retrieved from [Link]
-
Ilyina, N. A., et al. (2018). Deactivation of NaY in Aniline Alkylation with Methanol. ResearchGate. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Kanat, N. (n.d.). Alkylation of Aniline using Methanol over Ferrospinels. Worldwidejournals.com. Retrieved from [Link]
-
Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Retrieved from [Link]
-
Hikawa, H., et al. (2024). Au(III)/TPPMS-catalyzed Friedel–Crafts benzylation of deactivated N-alkylanilines in water. Organic & Biomolecular Chemistry, 22, 7874-7879. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
-
Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 44(6), 469-503. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]
-
Woo, S. I., et al. (1989). Selective Alkylation of Aniline With Methanol Over Boronsilicate Molecular Sieve. Applied Catalysis, 50(1), 1-14. [Link]
-
Panda, G., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21829-21843. [Link]
- Google Patents. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. (JP2000103766A).
-
Ali, M. A., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(43), 25014-25043. [Link]
-
Panda, G., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ResearchGate. Retrieved from [Link]
-
Panda, G., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
- Google Patents. (1980). Process for producing 2,6-dialkylanilines. (US4219503A).
Sources
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- 11. reddit.com [reddit.com]
Technical Support Center: Navigating N-Alkylation of 2-(Methoxymethoxy)aniline and Preventing Side Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(methoxymethoxy)aniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding N-alkylation reactions involving this compound. Our goal is to equip you with the expertise to anticipate and prevent common side reactions, ensuring the success of your synthetic endeavors.
A Note on Nomenclature: Understanding "this compound"
Before delving into specific experimental challenges, it is crucial to clarify the structure of "this compound." The methoxymethyl (MOM) group is predominantly used as a protecting group for alcohols. However, it can also be employed to protect amines. Given the context of N-alkylation, it is highly probable that your starting material is N-(methoxymethyl)-2-methoxyaniline , where the MOM group is attached to the nitrogen atom of 2-methoxyaniline. This guide will proceed with this structural assumption. If you are working with a different isomer, please adjust your experimental considerations accordingly.
Frequently Asked Questions (FAQs)
Q1: I am observing significant over-alkylation in my reaction, leading to a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a common side reaction in the N-alkylation of anilines. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1] Here are several strategies to favor mono-alkylation:
-
Stoichiometric Control: A straightforward approach is to use a large excess of the aniline starting material relative to the alkylating agent.[1] This increases the statistical probability of the alkylating agent reacting with the more abundant primary amine. A starting point is to use a 3-5 fold excess of the aniline.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
-
Solvent: Less polar solvents can also help to reduce the rate of over-alkylation.[1] Solvents like toluene or hexane may be preferable to more polar options like DMF or DMSO.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, further favoring reaction with the more abundant starting aniline.
-
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. More reactive alkylating agents, such as iodides and triflates, are more prone to causing over-alkylation. If possible, consider using less reactive bromides or chlorides.
Q2: My reaction is producing a significant amount of C-alkylated side products, particularly at the ortho and para positions. What causes this and how can I prevent it?
C-alkylation is another potential side reaction, especially under conditions that can generate carbocation intermediates or when using certain catalysts. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution at the ortho and para positions.
-
Mechanism of C-Alkylation: Under acidic conditions or with Lewis acid catalysts, the alkylating agent can form a carbocation, which can then act as an electrophile and attack the electron-rich aniline ring. High temperatures can also promote C-alkylation.[2]
-
Preventive Measures:
-
Avoid Lewis Acids: If possible, avoid the use of Lewis acid catalysts that are known to promote Friedel-Crafts type reactions.
-
Control Temperature: As with over-alkylation, lower reaction temperatures generally disfavor C-alkylation.[2]
-
Choice of Base: The choice of base can be critical. A non-nucleophilic, sterically hindered base can be effective in deprotonating the aniline nitrogen without promoting side reactions.
-
Q3: I suspect the N-MOM protecting group is not stable under my reaction conditions. What are the signs of N-MOM group cleavage and how can I avoid it?
The N-MOM group is an acetal and is known to be labile under acidic conditions.[3][4] While it is generally more stable under basic conditions, strong bases or high temperatures could potentially lead to its cleavage.
-
Signs of N-MOM Cleavage:
-
Formation of Unprotected Aniline: The most obvious sign is the appearance of 2-methoxyaniline in your reaction mixture.
-
Complex Product Mixture: Cleavage of the MOM group followed by N-alkylation of the unprotected aniline can lead to a complex mixture of products, making purification difficult.
-
-
Strategies for Maintaining N-MOM Integrity:
-
Avoid Acidic Conditions: Strictly avoid any acidic reagents or additives. Ensure all glassware is free of acid residues.
-
Moderate Base Strength: While a base is typically required for N-alkylation, very strong bases like organolithiums might pose a risk to the MOM group. Consider using moderately strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to minimize the chances of thermal degradation of the protecting group.
-
Q4: My N-alkylation reaction is very slow or is not proceeding at all. What are the likely causes and how can I improve the reaction rate?
Slow or stalled reactions can be frustrating. Several factors can contribute to poor reactivity:
-
Insufficiently Reactive Alkylating Agent: As mentioned, alkyl chlorides are less reactive than bromides or iodides. If you are using a chloride, you may need to increase the temperature or consider switching to a more reactive halide. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction of an alkyl chloride or bromide through an in-situ Finkelstein reaction.
-
Inappropriate Base: The base must be strong enough to deprotonate the aniline nitrogen to a sufficient extent to generate the nucleophilic amide anion. If you are using a weak base, such as a tertiary amine, it may not be effective. Consider switching to a stronger base like NaH or a carbonate base in a polar aprotic solvent.
-
Steric Hindrance: The ortho-methoxy group in this compound can provide some steric hindrance around the nitrogen atom, potentially slowing down the reaction with bulky alkylating agents. If you are using a sterically demanding alkyl halide, you may need to use more forcing conditions (higher temperature, longer reaction time).
Troubleshooting Guide: A Summary Table
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Over-alkylation | - High reactivity of mono-alkylated product- High concentration of alkylating agent- High reaction temperature | - Use a large excess of aniline (3-5 eq.)- Add alkylating agent slowly- Lower the reaction temperature- Use a less reactive alkylating agent (Cl < Br < I) |
| C-alkylation | - Presence of Lewis acids- High reaction temperature- Generation of carbocations | - Avoid Lewis acid catalysts- Maintain a lower reaction temperature- Choose a non-nucleophilic base |
| N-MOM Group Cleavage | - Acidic conditions- Very strong bases or high temperatures | - Ensure strictly neutral or basic conditions- Use moderately strong, non-nucleophilic bases (e.g., NaH)- Keep the reaction temperature as low as possible |
| Slow or No Reaction | - Low reactivity of alkylating agent- Insufficiently strong base- Steric hindrance | - Use a more reactive alkylating agent (e.g., iodide)- Add catalytic NaI- Use a stronger base (e.g., NaH)- Increase temperature and/or reaction time for sterically hindered substrates |
Experimental Protocols
General Protocol for Mono-N-Alkylation of N-(methoxymethyl)-2-methoxyaniline
This protocol provides a starting point for the selective mono-N-alkylation. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
N-(methoxymethyl)-2-methoxyaniline
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 3-5 fold molar excess of N-(methoxymethyl)-2-methoxyaniline.
-
Dissolve the aniline in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents relative to the alkyl halide) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
DOT Script for N-Alkylation and Side Reactions
Caption: Competing reaction pathways in the N-alkylation of this compound.
DOT Script for Troubleshooting Workflow
Sources
Technical Support Center: Deprotection of MOM-Protected Anilines
Welcome to the technical support center for the deprotection of methoxymethyl (MOM)-protected anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering detailed troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise to not only solve immediate experimental issues but also to rationally design robust deprotection strategies for your specific substrates.
Introduction: The Nuances of N-MOM Deprotection
The methoxymethyl (MOM) group is a popular choice for protecting the nitrogen atom of anilines due to its ease of installation and general stability under neutral and basic conditions. However, its removal, typically under acidic conditions, can be fraught with challenges ranging from incomplete reactions to substrate decomposition. Unlike the deprotection of MOM-protected alcohols, the basicity of the aniline nitrogen and the electronic nature of the aromatic ring introduce additional layers of complexity. This guide will address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic deprotection of a MOM-protected aniline?
A1: The standard deprotection proceeds via acidic hydrolysis. The reaction is initiated by protonation of the ether oxygen of the MOM group, which activates the N,O-acetal system. This is followed by the departure of the aniline as the leaving group, forming a resonance-stabilized oxonium ion. This intermediate is then trapped by a nucleophile in the reaction mixture (typically water or an alcohol solvent) to ultimately release formaldehyde and methanol as byproducts.[1]
Q2: Why is my N-MOM deprotection failing or giving low yields?
A2: Several factors can contribute to a sluggish or incomplete deprotection:
-
Insufficiently acidic conditions: The N-MOM group is an N,O-acetal and requires an acid catalyst for cleavage. If the reaction conditions are not acidic enough, the rate of hydrolysis will be very slow.
-
Steric hindrance: Bulky substituents near the MOM-protected nitrogen can hinder the approach of the acid catalyst and nucleophiles.
-
Solvent choice: The solvent plays a crucial role. Protic solvents like methanol or ethanol can participate in the reaction and facilitate proton transfer. Aprotic solvents may require stronger acids or higher temperatures.
-
Substrate degradation: Anilines, particularly electron-rich ones, can be sensitive to strongly acidic conditions, leading to side reactions or decomposition.
Q3: Can I use Lewis acids to deprotect N-MOM anilines?
A3: Yes, Lewis acids can be an effective alternative to Brønsted acids.[2][3] Lewis acids, such as zinc bromide (ZnBr₂) or trimethylsilyl bromide (TMSBr), function by coordinating to one of the oxygen atoms of the MOM group, which facilitates the cleavage of the C-O bond.[4] This approach can be milder and offer different selectivity compared to strong protic acids, potentially preventing degradation of sensitive substrates.[4]
Q4: How can I selectively deprotect an N-MOM group in the presence of an O-MOM group?
A4: Achieving selectivity can be challenging as both are acid-labile acetals. However, subtle differences in reactivity can sometimes be exploited. N-MOM groups are generally more labile to acid than O-MOM groups due to the greater ability of nitrogen to stabilize a positive charge. Carefully controlling the reaction conditions, such as using a milder acid, lower temperatures, or a specific Lewis acid system, may allow for selective cleavage. A combination of a trialkylsilyl triflate and 2,2'-bipyridyl has been shown to differentiate between aliphatic and aromatic MOM ethers, a principle that could potentially be extended to N- vs. O-MOM groups.[5]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Problem 1: Incomplete Deprotection
Q: I'm seeing a significant amount of starting material remaining in my reaction mixture even after prolonged reaction times with HCl in methanol. What should I do?
A: This is a common issue that can often be resolved by systematically adjusting the reaction parameters.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-MOM deprotection.
Detailed Solutions:
-
Increase Acid Strength/Concentration: The basicity of the aniline nitrogen can neutralize some of the acid catalyst. A substoichiometric amount of acid may not be sufficient.
-
Action: Increase the equivalents of HCl or switch to a stronger acid like trifluoroacetic acid (TFA).[1] Be mindful that harsher conditions can lead to side reactions.
-
-
Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating can increase the rate of hydrolysis.
-
Action: Reflux the reaction mixture in methanol or THF. Monitor carefully by TLC to avoid decomposition.
-
-
Change the Solvent System: The choice of solvent can influence the reaction's success.
-
Action: If you are using an aprotic solvent like DCM with an aqueous acid, switching to a protic solvent like methanol or a THF/water mixture can improve solubility and facilitate the hydrolysis mechanism.
-
-
Switch to a Lewis Acid: If protic acids are ineffective or cause decomposition, a Lewis acid-mediated approach may be more successful.
-
Action: Employ reagents like ZnBr₂ in dichloromethane. This can be particularly effective for substrates with other acid-sensitive functional groups.[4]
-
Comparative Table of Acidic Deprotection Conditions:
| Reagent(s) | Typical Solvent(s) | Temperature | Key Considerations |
| HCl (conc.) | Methanol, Ethanol, THF/H₂O | Room Temp to Reflux | Standard, cost-effective method. Can be harsh for sensitive substrates.[6] |
| TFA | Dichloromethane (DCM) | 0 °C to Room Temp | Stronger acid, often used for more resistant MOM groups.[1] |
| p-Toluenesulfonic acid (pTSA) | Methanol | Room Temp to Reflux | Solid, easy-to-handle acid catalyst. |
| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol | Reflux | A milder, buffered acid source, good for sensitive molecules.[1] |
| ZnBr₂ / n-PrSH | Dichloromethane (DCM) | 0 °C to Room Temp | Rapid and selective Lewis acid method.[4] |
| TMSBr | Dichloromethane (DCM) | 0 °C to Room Temp | Potent Lewis acid, effective but can cleave other protecting groups.[1] |
Problem 2: Substrate Degradation or Side Reactions
Q: My deprotection reaction is turning dark, and I'm getting a complex mixture of products instead of my desired aniline. What's happening?
A: Anilines, especially those with electron-donating groups, can be susceptible to oxidation or polymerization under strong acidic conditions. The goal is to find a method that is sufficiently reactive to cleave the N-MOM group but mild enough to avoid substrate degradation.
Deprotection Mechanism: Acid-Catalyzed Hydrolysis
Caption: General mechanism for the acid-catalyzed deprotection of N-MOM anilines.
Detailed Solutions:
-
Use Milder Brønsted Acids: Avoid using concentrated strong acids like HCl or H₂SO₄ if you suspect degradation.
-
Action: Switch to a milder acid such as PPTS in an alcohol solvent.[1] This provides a more controlled release of protons. Another option is using a heterogeneous catalyst like silica-supported sodium hydrogen sulfate, which can be easily filtered off and sometimes offers milder reaction conditions.
-
-
Lower the Reaction Temperature: Many degradation pathways have higher activation energies than the desired deprotection.
-
Action: Run the reaction at 0 °C or even lower if your solvent allows. This will slow down the deprotection but may significantly inhibit side reactions.
-
-
Employ a Scavenger: If you suspect the formation of reactive intermediates like formaldehyde or iminium ions are causing polymerization, adding a scavenger can help.
-
Action: Include a nucleophilic scavenger like triethylsilane or a thiol in the reaction mixture to trap reactive electrophiles.
-
-
Chemoselective Lewis Acid Methods: Lewis acids that coordinate selectively with the MOM group's oxygen atoms can provide a milder route for deprotection.
-
Action: A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl has been reported for the chemoselective transformation of aromatic MOM ethers and may be applicable to N-MOM anilines under mild, nearly neutral conditions.[5]
-
Experimental Protocols
Protocol 1: General Deprotection with HCl in Methanol
-
Dissolve the MOM-protected aniline (1.0 eq) in methanol (0.1–0.2 M).
-
To the stirred solution, add concentrated hydrochloric acid (2.0–4.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, heat the mixture to 40–50 °C.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Deprotection with Zinc Bromide (ZnBr₂) and Propanethiol (n-PrSH)
This protocol is adapted from a method developed for O-MOM ethers and may require optimization for N-MOM substrates.[4]
-
Dissolve the MOM-protected aniline (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add zinc bromide (ZnBr₂) (1.0–1.5 eq) followed by n-propanethiol (n-PrSH) (2.0 eq).
-
Stir the mixture at 0 °C and allow it to warm to room temperature, monitoring the reaction by TLC. The reaction is often rapid (5-15 minutes).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Tanaka, H., et al. (2012). SELECTIVE DEPROTECTION OF METHYLENE ACETALS AND MOM ETHERS IN THE PRESENCE OF KETAL-TYPE PROTECTIVE GROUPS. HETEROCYCLES, 86(1), 455-462. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Gazivoda Kraljević, T., et al. (2012). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 17(9), 10734-10752. Available from: [Link]
-
Reddit. (2022). MOM Deprotection. Retrieved from [Link]
-
Torkian, L., et al. (2021). N-Dealkylation of Amines. Molecules, 26(21), 6433. Available from: [Link]
-
ResearchGate. (n.d.). Oxidative MOM-deprotection of 5.1 followed by introduction of a Ph-group. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8470-8478. Available from: [Link]
-
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available from: [Link]
- Google Patents. (1933). Method of separating alkyl anilines.
-
PubChem. (n.d.). 2,6-Diethyl-N-(methoxymethyl)aniline. Retrieved from [Link]
-
Kumar, P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry, 22(1), 454-461. Available from: [Link]
-
YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]
- Google Patents. (2010). Preparation method of N-methyl formyl aniline.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Times for the Synthesis of Anilines from 2-(Methoxymethoxy)aniline
Welcome to the technical support center for the synthesis of anilines via the deprotection of 2-(Methoxymethoxy)aniline. As Senior Application Scientists, we understand that optimizing reaction conditions is critical for efficiency, yield, and purity in drug development and chemical research. This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the removal of the methoxymethyl (MOM) protecting group from aniline substrates.
Understanding the Reaction: The "Why" Behind the Deprotection
The methoxymethyl (MOM) group is a widely used protecting group for amines and hydroxyls due to its stability in strongly basic to weakly acidic conditions.[1] Its removal, typically under acidic conditions, regenerates the free aniline. The generally accepted mechanism for this deprotection is an acidic hydrolysis of the acetal.
The reaction is initiated by the protonation of one of the ether oxygens, which activates the molecule for cleavage. This step is often the rate-determining step. The subsequent departure of the alcohol (or aniline in this case) is facilitated by the formation of a resonance-stabilized oxocarbenium ion, which then reacts with water or other nucleophiles present in the mixture to ultimately yield methanol and formaldehyde as byproducts.[2] Understanding this mechanism is key to troubleshooting, as factors influencing protonation efficiency (acid strength, concentration) and the stability of intermediates will directly impact reaction rate and success.
Sources
identification and removal of impurities from 2-(Methoxymethoxy)aniline reactions
Welcome to the technical support center for 2-(Methoxymethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in your synthetic workflows, ensuring the integrity and purity of your target molecules.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and purification of products derived from this compound.
Question 1: My reaction is complete, but I'm struggling to remove unreacted this compound from my product. What's the most effective method?
Answer:
The presence of unreacted this compound is a common challenge. Its basicity, conferred by the aniline functional group, is the key to its removal. An acid-base extraction is the most robust method for this purpose.
Causality: The lone pair of electrons on the nitrogen atom of the aniline moiety makes it basic. By treating the reaction mixture with an aqueous acid solution, the aniline is protonated, forming a water-soluble ammonium salt. This salt will partition into the aqueous phase, effectively separating it from your likely less polar, non-basic product which will remain in the organic phase.[1][2]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M or 2M aqueous solution of hydrochloric acid (HCl).[1] The number of washes depends on the amount of unreacted starting material. Typically, two to three washes are sufficient.
-
Phase Separation: After each wash, thoroughly mix the two phases and allow them to separate. Drain the lower aqueous layer.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Workflow for Acid-Base Extraction:
Caption: Acid-base extraction workflow for removing basic impurities.
Question 2: I'm observing an unexpected byproduct in my reaction that I suspect is 2-aminophenol. How can I confirm its presence and remove it?
Answer:
The formation of 2-aminophenol indicates the cleavage, or deprotection, of the methoxymethyl (MOM) protecting group. This is a common occurrence under acidic conditions.[3][4]
Mechanism of Deprotection: The MOM group is an acetal, which is labile to acid.[5] Protonation of one of the ether oxygens initiates a cascade that ultimately liberates the free phenol and generates formaldehyde and methanol as byproducts.
Identification:
-
TLC Analysis: 2-Aminophenol is significantly more polar than this compound. On a silica TLC plate, it will have a much lower Rf value. Co-spotting your crude reaction mixture with an authentic sample of 2-aminophenol is a definitive way to confirm its presence.
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the characteristic singlet of the MOM group's methylene protons (–O-CH₂-O–) around 5.2 ppm will be absent for 2-aminophenol. Instead, a broad singlet corresponding to the phenolic -OH will be observed.
Removal Strategies:
-
Column Chromatography: This is the most effective method for separating 2-aminophenol from your desired product and any unreacted starting material. The significant polarity difference allows for good separation on a silica gel column.[6]
-
Basic Extraction: If your desired product is not acidic, you can perform a basic extraction. Dissolve the crude mixture in an organic solvent and wash with an aqueous solution of a weak base like sodium bicarbonate. The acidic phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer.
Table 1: Comparison of Purification Methods for 2-Aminophenol Removal
| Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption based on polarity.[6] | High resolution, applicable to a wide range of products. | Time-consuming, requires larger solvent volumes. |
| Basic Extraction | Acid-base chemistry. | Fast and simple for non-acidic products. | Not suitable if the desired product has acidic protons. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and handling of this compound.
Question 3: What are the typical impurities in commercially available this compound and how can I purify it before use?
Answer:
Commercially available this compound is generally of high purity (often >97%). However, over time, oxidation and hydrolysis can lead to the formation of impurities. The most common impurities are:
-
2-Aminophenol: From the hydrolysis of the MOM ether.
-
Oxidized byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[7][8]
Purification of this compound:
If you suspect the quality of your starting material has degraded, you can purify it using the following methods:
-
Distillation: For larger quantities, vacuum distillation can be an effective method to remove non-volatile impurities.[7][8]
-
Column Chromatography: For smaller amounts, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can provide very pure material.
Question 4: Under what reaction conditions is the MOM group on this compound unstable?
Answer:
The methoxymethyl (MOM) ether is a protecting group that is sensitive to acidic conditions.[3][5] It is generally stable to basic and neutral conditions, as well as to most oxidizing and reducing agents.
Conditions Leading to MOM Group Cleavage:
-
Strong Brønsted Acids: Aqueous solutions of strong acids like HCl, H₂SO₄, and trifluoroacetic acid (TFA) will readily cleave the MOM group.[3]
-
Lewis Acids: Lewis acids such as TMSBr, SnCl₄, and TiCl₄ can also facilitate the deprotection.[3][9]
-
Protic Solvents with Acid Catalysis: Even milder acids in the presence of a protic solvent like methanol or ethanol can lead to the removal of the MOM group, especially at elevated temperatures.[5]
Table 2: Stability of the MOM Group in this compound
| Reagent/Condition | Stability of MOM Group |
| Aqueous HCl, H₂SO₄, TFA | Unstable[3] |
| Lewis Acids (e.g., TMSBr, SnCl₄) | Unstable[3][9] |
| Aqueous NaOH, KOH | Stable |
| NaH, LDA, t-BuOK | Stable[10] |
| H₂/Pd, LiAlH₄, NaBH₄ | Stable[10] |
| Mild oxidizing agents (e.g., MnO₂) | Stable[10] |
Analytical Methods for Impurity Profiling
A crucial aspect of troubleshooting is the accurate identification and quantification of impurities. The following analytical techniques are recommended for reactions involving this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[11][12]
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where both the starting material and potential impurities have strong absorbance (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying volatile impurities.[13][14][15]
Key Considerations for GC-MS Analysis:
-
Derivatization: While this compound and some of its byproducts can be analyzed directly, derivatization may sometimes be necessary to improve volatility and chromatographic performance, especially for more polar impurities like 2-aminophenol.[11]
-
Column Selection: A mid-polarity column is a good starting point for separating aniline derivatives.[14]
-
Mass Spectrometry: MS detection provides valuable structural information, aiding in the unambiguous identification of unknown impurities.
Logical Flow for Impurity Identification and Removal:
Caption: A systematic approach to impurity analysis and purification.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
- Kuwada, T., & F, M. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles, 56(1), 353.
-
Purify and dry aniline? : r/chemistry. (2014, May 26). Reddit. Retrieved from [Link]
-
How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]
-
Purification of Aniline - Chempedia - LookChem. (n.d.). Retrieved from [Link]
- Klein, E., Smith, J. K., & Wendt, R. P. (1985). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Process Design and Development, 24(4), 1011–1014.
-
How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). Stack Exchange. Retrieved from [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27). Semantic Scholar. Retrieved from [Link]
-
MOM Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Methoxymethyl ether - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline. (n.d.). Google Patents.
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. Retrieved from [Link]
-
Preparation method of 2-methoxy-4-nitroaniline. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- The preparation method of 2- methoxyl group -4- nitroaniline. (n.d.). Google Patents.
-
III Analytical Methods. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
4-Methoxy-2-(methoxymethoxy)aniline | C9H13NO3 | CID 54339725. (n.d.). PubChem. Retrieved from [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2025, August 9). ResearchGate. Retrieved from [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010, August 11). TSI Journals. Retrieved from [Link]
-
2-(Methoxymethyl)aniline | C8H11NO | CID 12334306. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Separation of 5Methoxy-2-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed. Retrieved from [Link]
-
Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate. Retrieved from [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. (n.d.). Scribd. Retrieved from [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Stack Exchange. Retrieved from [Link]
-
2,6-Diethyl-N-(methoxymethyl)aniline | C12H19NO | CID 19433721. (n.d.). PubChem. Retrieved from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). ScienceDirect. Retrieved from [Link]
Sources
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- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. [PDF] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Semantic Scholar [semanticscholar.org]
- 10. MOM Ethers [organic-chemistry.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Separation of 5Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. epa.gov [epa.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Highly Substituted Anilines
Welcome to the Technical Support Center for the synthesis of highly substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide in-depth, field-proven insights into the synthesis of these critical building blocks. Highly substituted anilines are cornerstones in medicinal chemistry, materials science, and agrochemicals, yet their synthesis is often fraught with challenges stemming from steric hindrance, complex electronic effects, and issues with regioselectivity.
This guide moves beyond simple protocols to explain the "why" behind experimental choices, offering a self-validating system of troubleshooting and optimization.
I. Troubleshooting Guide: Common Challenges & Solutions
This section addresses the most frequent and complex issues encountered during the synthesis of highly substituted anilines. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
One of the most common hurdles in the synthesis of substituted anilines is controlling the position of incoming electrophiles on the aromatic ring. The powerful ortho-, para-directing nature of the amino group can lead to mixtures of isomers, complicating purification and reducing yields of the desired product.[1]
FAQ 1: My electrophilic substitution (e.g., nitration, halogenation) on a substituted aniline is yielding a mixture of ortho and para isomers, with the ortho isomer being a significant byproduct. How can I improve para-selectivity?
Root Cause Analysis: The amino group is a potent activating group that donates electron density to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them susceptible to electrophilic attack.[1] Steric hindrance from the amino group itself is often insufficient to fully block the ortho positions, especially with smaller electrophiles.
Troubleshooting & Optimization:
-
Employ a Bulky Protecting Group: To enhance steric hindrance at the ortho positions, protect the aniline's amino group with a sterically demanding group. A pivaloyl or benzoyl group is significantly more effective at directing electrophiles to the para position than a simple acetyl group.[1]
-
Temperature Control: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.[1]
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. For instance, in Friedel-Crafts acylations, changing the solvent from carbon disulfide to nitrobenzene can alter the isomer distribution.[1]
FAQ 2: I am attempting a Friedel-Crafts alkylation/acylation on an aniline derivative, but the reaction is failing or resulting in a complex mixture of products.
Root Cause Analysis: Aniline and its derivatives are Lewis bases due to the lone pair of electrons on the nitrogen atom.[2] This basicity leads to an adverse reaction with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions.[2] The resulting complex deactivates the aromatic ring, preventing the desired substitution.[2]
Troubleshooting & Optimization:
-
N-Acylation as a Protective Strategy: Convert the aniline to its corresponding acetanilide before attempting the Friedel-Crafts reaction. The resulting amide is less basic and will not irreversibly bind to the Lewis acid catalyst, allowing the reaction to proceed. The acetyl group can be readily removed via hydrolysis post-reaction.[1]
FAQ 3: How can I achieve meta-substitution on an aniline ring?
Root Cause Analysis: The strong ortho-, para-directing nature of the amino group makes direct meta-substitution challenging.
Troubleshooting & Optimization:
-
Anilinium Ion Formation: Performing the electrophilic substitution in a strongly acidic medium protonates the amino group, forming an anilinium ion (-NH₃⁺). This positively charged group is electron-withdrawing and acts as a meta-director.
-
Modern Synthetic Methods: Advanced techniques like directed C-H functionalization can provide access to meta-substituted anilines.[3] For example, templated directing groups can facilitate palladium-catalyzed meta-C-H alkenylation and acetoxylation.[3]
Challenges with Sterically Hindered Anilines
As the substitution pattern around the aniline core increases, steric hindrance becomes a dominant factor, significantly impacting reactivity.
FAQ 4: My cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a 2,6-disubstituted aniline is sluggish or fails to proceed to completion.
Root Cause Analysis: The substituents at the 2 and 6 positions sterically shield the amino group, hindering its approach to the metal center of the catalyst and subsequent bond formation.[4] The steric bulk of these ortho-substituents has a profound impact on reaction rates.[4]
Troubleshooting & Optimization:
-
Ligand Selection is Critical: For sterically demanding substrates, the choice of phosphine ligand in Buchwald-Hartwig amination is paramount. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, are often necessary to promote the challenging oxidative addition and reductive elimination steps.[5][6]
-
Elevated Temperatures and Reaction Times: Overcoming the high activation energy associated with coupling sterically hindered partners often requires higher reaction temperatures and extended reaction times.
-
Alternative Coupling Strategies: Consider alternative methods for C-N bond formation that may be less sensitive to steric hindrance, such as Ullmann-type couplings, although these often require harsher conditions.
Table 1: Impact of Ortho-Substituents on Acylation Reaction Rates of Anilines [4]
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Baseline for comparison. |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group significantly reduces the reaction rate. |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two methyl groups drastically decrease reactivity. |
| 2,6-Diisopropylaniline | i-Pr, i-Pr | ~0.00001 | Increased steric bulk further impedes the reaction. |
| 2,6-Di-tert-butylaniline | t-Bu, t-Bu | Extremely Slow | The reaction is severely hindered by the bulky tert-butyl groups. |
Note: Relative rate constants are approximate and intended for comparative purposes.
Electronic Effects and Functional Group Tolerance
The electronic nature of substituents on the aniline ring can significantly influence reactivity and compatibility with various reagents.
FAQ 5: My reaction is sensitive to the electronic properties of the aniline. How do electron-donating and electron-withdrawing groups affect reactivity?
Root Cause Analysis: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making the aniline more nucleophilic and generally more reactive towards electrophiles.[2] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less nucleophilic and less reactive in electrophilic substitutions.[2][7] However, EWGs can activate the ring for nucleophilic aromatic substitution (SNA_r).[8]
Troubleshooting & Optimization:
-
For Electrophilic Aromatic Substitution: With EDGs, expect faster reactions. With EWGs, you may need harsher conditions (higher temperatures, stronger electrophiles).
-
For Nucleophilic Aromatic Substitution (SNA_r): EWGs positioned ortho or para to a leaving group are essential for this reaction to proceed.[9] The more EWGs present, the faster the reaction.
-
For Cross-Coupling Reactions: The electronic nature of the aniline can influence the rate of oxidative addition and reductive elimination. Fine-tuning the catalyst and ligand system may be necessary.
Purification and Characterization Headaches
Highly substituted anilines can present unique challenges during workup and purification.
FAQ 6: I am struggling to remove unreacted starting aniline from my product mixture.
Troubleshooting & Optimization:
-
Acidic Wash: During a liquid-liquid extraction, perform a wash with a dilute acid (e.g., 1M HCl). The more basic starting aniline will be protonated and move into the aqueous phase, while the potentially less basic, more substituted product remains in the organic layer.[10]
-
Chromatography: Column chromatography is a standard method for separating anilines with different polarities.
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.[11]
FAQ 7: My purified aniline product is a dark oil or solid. How can I remove colored impurities?
Root Cause Analysis: Anilines are prone to oxidation, which can lead to the formation of colored impurities.
Troubleshooting & Optimization:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[10] The carbon is then removed by hot filtration.
-
Work under an Inert Atmosphere: To minimize oxidation, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).
II. Key Synthetic Methodologies: Protocols and Workflows
This section provides detailed protocols for key synthetic transformations used to prepare highly substituted anilines.
Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[12]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the sterically hindered aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Directed ortho-Metalation (DoM)
DoM is a powerful strategy for the regioselective functionalization of aromatic rings, including anilines, at the position ortho to a directing metalation group (DMG).[13][14]
Experimental Protocol:
-
Substrate Preparation: Protect the aniline's amino group with a suitable DMG, such as a pivaloyl or carbamate group.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, dissolve the protected aniline (1.0 mmol) in anhydrous THF. Cool the solution to -78 °C.
-
Lithiation: Add a strong base, typically an alkyllithium reagent like n-BuLi or s-BuLi (1.1 mmol), dropwise. Stir the reaction at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Deprotection: Concentrate the organic layer and purify the crude product by chromatography. If necessary, deprotect the DMG to yield the free aniline.
Caption: Workflow for directed ortho-metalation of an aniline.
III. References
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Directed ortho metalation. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2021, August 12). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
de Léséleuc, M., & Daugulis, O. (2014). Copper-Catalyzed meta-Selective C–H Arylation of Aniline Derivatives. Journal of the American Chemical Society, 136(48), 16846–16849. [Link]
-
Casimiro, M., et al. (2012). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 116(30), 8045–8054. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
Technical Support Center: Thermal Stability of 2-(Methoxymethoxy)aniline
Welcome to the technical support center for 2-(Methoxymethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the thermal stability of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic amine containing a methoxymethyl (MOM) ether protecting group on the aniline nitrogen. This protecting group strategy is often employed in multi-step organic synthesis to temporarily mask the reactivity of the amine functionality. Its applications are primarily in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where precise control of reaction sequences is critical.
Q2: What are the primary concerns regarding the thermal stability of this compound?
The primary concern is the thermal lability of the methoxymethyl (MOM) ether group.[1][2] Elevated temperatures can lead to the cleavage of this group, resulting in the formation of impurities that can complicate purification and compromise the integrity of subsequent synthetic steps. Additionally, the aniline moiety itself can undergo decomposition at higher temperatures, typically above 190°C, which can lead to the formation of colored byproducts and toxic fumes such as ammonia and nitrogen oxides.[3]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
Q4: How can I visually assess if my sample of this compound has started to degrade?
A common visual indicator of aniline degradation is a change in color. Fresh, pure anilines are often colorless to light yellow liquids or solids. Upon degradation, they can develop a darker yellow, brown, or even reddish-brown hue due to the formation of oxidized and polymeric impurities. If you observe a significant color change in your sample, it is advisable to re-analyze its purity before use.
Understanding the Thermal Degradation of this compound
The thermal degradation of this compound is likely to proceed through two primary pathways: cleavage of the methoxymethyl (MOM) ether and decomposition of the aniline ring.
-
Cleavage of the Methoxymethyl (MOM) Ether: This is anticipated to be the initial and lower-temperature degradation pathway. The MOM group is known to be cleaved under acidic conditions and heat.[1][2] Thermally induced cleavage may proceed through a mechanism involving the formation of an iminium ion intermediate, which is then hydrolyzed by trace amounts of water to yield 2-aminophenol, methanol, and formaldehyde.
-
Decomposition of the Aniline Ring: At higher temperatures, generally above 190°C, the aniline ring itself can undergo decomposition.[3] This process can lead to the formation of a complex mixture of products, including ammonia, nitrogen oxides, and various aromatic fragments.[3]
Caption: Predicted thermal degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and high-performance liquid chromatography (HPLC) is recommended.
Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and identify thermal events such as melting and boiling points.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA/DSC pan.
-
Instrument Setup:
-
TGA:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
-
DSC:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature just below the onset of decomposition determined by TGA.
-
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
From the DSC curve, identify endothermic peaks corresponding to melting and boiling points, and any exothermic peaks that may indicate decomposition.
-
| Parameter | Description | Typical Expected Range |
| Melting Point | Temperature at which the solid phase transitions to a liquid. | Dependent on purity. |
| Boiling Point | Temperature at which the liquid phase transitions to a gas. | Dependent on pressure. |
| Onset of Decomposition (TGA) | Temperature at which significant mass loss begins. | Expected to be lower than aniline's decomposition temp of ~190°C due to the MOM group. |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
Objective: To quantify the purity of this compound and to detect and quantify the formation of degradation products after thermal stress.
Methodology:
-
Forced Degradation Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions to various temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals (e.g., 24, 48, 72 hours).
-
Prepare a control sample stored at 2-8°C.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the parent compound and expected degradation products (like 2-aminophenol) have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point and temperature.
-
Identify and quantify any new peaks that appear in the chromatograms of the stressed samples. These are potential degradation products.
-
Caption: Experimental workflow for assessing the thermal stability of this compound.
Troubleshooting Guide
Q: I am seeing a new peak in my HPLC chromatogram after heating my sample. What could it be?
A: A new peak appearing after thermal stress is likely a degradation product. Based on the structure of this compound, the most probable initial degradation product is 2-aminophenol, resulting from the cleavage of the MOM ether. To confirm the identity of this new peak, you can:
-
Co-injection: Spike your sample with an authentic standard of 2-aminophenol and see if the peak area increases.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weight of the compound in the new peak. The molecular weight of 2-aminophenol is 109.13 g/mol .
Q: My TGA results are not consistent between runs. What could be the cause?
A: Inconsistent TGA results can arise from several factors:
-
Sample Heterogeneity: Ensure your sample is homogeneous. If it has started to degrade, you may have a mixture of the parent compound and its degradation products.
-
Sample Size: Use a consistent and appropriate sample size (5-10 mg).
-
Heating Rate: A faster heating rate can shift the decomposition temperature to a higher value. Ensure the heating rate is consistent across all experiments.
-
Pan Type: Use the same type of TGA pan for all runs. Open pans can lead to faster volatilization compared to closed or partially closed pans.
Q: My sample of this compound has turned dark brown upon storage in the lab. Is it still usable?
A: The color change is a strong indication of degradation, likely oxidation of the aniline moiety. While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with your reaction. It is highly recommended to re-analyze the purity of the sample by HPLC before use. If the purity is below your required specifications, it is best to use a fresh, un-degraded batch of the compound.
References
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). Chinese Journal of Energetic Materials. Retrieved January 17, 2026, from [Link]
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (2018). CNKI. Retrieved January 17, 2026, from [Link]
-
Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2017). Chemical Engineering Journal. Retrieved January 17, 2026, from [Link]
-
Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. (2022). Research, Society and Development. Retrieved January 17, 2026, from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Aniline (benzenamine). (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved January 17, 2026, from [Link]
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). Polymer Degradation and Stability. Retrieved January 17, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]
-
Intermolecular Hydrogen Bonding Mediated Micropore Activation and Structure Disorder in Hard Carbon for High-Capacity Sodium Storage. (2023). ACS Nano. Retrieved January 17, 2026, from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). Journal of the Chinese Chemical Society. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 17, 2026, from [Link]
-
Thermal decomposition kinetics of some aniline complexes of zinc group metals. (1980). Thermochimica Acta. Retrieved January 17, 2026, from [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]
-
Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. (1979). Analytical Chemistry. Retrieved January 17, 2026, from [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2013). Analytical Methods. Retrieved January 17, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry. Retrieved January 17, 2026, from [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2013). Tetrahedron Letters. Retrieved January 17, 2026, from [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2017). Asian Journal of Research in Chemistry. Retrieved January 17, 2026, from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2014). Analytical Methods. Retrieved January 17, 2026, from [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2-(Methoxymethoxy)aniline
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions with 2-(methoxymethoxy)aniline. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.
Introduction: The Challenges of Coupling with this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of an ortho-substituent, the methoxymethoxy (MOM) group, introduces steric hindrance that can impede key steps in the catalytic cycle. Furthermore, the MOM protecting group, while robust under many conditions, is susceptible to cleavage under acidic conditions, and its stability in the presence of various bases and high temperatures typical of cross-coupling reactions must be carefully considered. This guide will equip you with the knowledge to rationally select catalysts and conditions to achieve successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion. What are the primary factors to investigate?
A1: Low or no yield in cross-coupling reactions involving ortho-substituted anilines is a common issue. The primary culprits are often related to steric hindrance and catalyst deactivation. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The steric bulk of the 2-(methoxymethoxy) group can hinder the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often necessary to promote these steps with challenging substrates. Consider ligands from the biarylphosphine class, such as XPhos, SPhos, or RuPhos, which are known to be effective for sterically demanding couplings.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[1]
-
Palladium Precatalyst: The choice of palladium source is critical for ensuring the efficient generation of the active Pd(0) species. Instead of traditional sources like Pd(OAc)₂, which require in situ reduction, consider using well-defined precatalysts. Palladacycle-based precatalysts (e.g., G3 or G4 precatalysts) are often more stable and provide more reproducible results.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. For sterically hindered substrates, stronger, non-nucleophilic bases are often required. However, the stability of the MOM group must be considered (see Issue 2).
-
Reaction Temperature and Time: Reactions with sterically hindered substrates often require higher temperatures and longer reaction times to proceed to completion. A systematic screen of reaction temperatures (e.g., 80-120 °C) is recommended.
Issue 2: Unwanted Deprotection of the MOM Group
Q2: I am observing the formation of 2-aminophenol as a byproduct, indicating cleavage of the MOM protecting group. How can I prevent this?
A2: The methoxymethyl (MOM) group is an acetal, which is classically cleaved under acidic conditions.[2] While most cross-coupling reactions are run under basic conditions, certain reagents or in situ generated species can lead to its removal.
-
Base Selection: While strong bases are often needed for efficient coupling, some can promote MOM group cleavage, especially at elevated temperatures. If deprotection is observed, consider screening weaker bases. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective and less harsh than alkoxides. For Buchwald-Hartwig aminations, a careful balance is needed, as a strong base like NaOtBu is often required for deprotonation of the aniline. If deprotection is a significant issue, screening a range of bases is crucial.
-
Reaction Temperature: Higher temperatures can accelerate the rate of MOM group cleavage. If possible, try to run the reaction at the lowest effective temperature. The use of a more active catalyst system (precatalyst and ligand) may allow for lower reaction temperatures.
-
Moisture Control: The presence of water can facilitate the hydrolysis of the MOM group, especially if any acidic species are present. Ensure that all solvents and reagents are anhydrous.
Issue 3: Catalyst Deactivation and Side Reactions
Q3: My reaction starts but then stalls before reaching completion. What could be causing catalyst deactivation or other side reactions?
A3: Catalyst deactivation and the formation of byproducts are common challenges in palladium-catalyzed cross-coupling reactions.
-
Homocoupling: In Suzuki-Miyaura couplings, the homocoupling of the boronic acid partner is a common side reaction, especially in the presence of oxygen.[3] Ensure that the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Dehalogenation: In reactions involving an aryl halide, reductive dehalogenation (replacement of the halogen with a hydrogen) can be a competing pathway. This can sometimes be minimized by the choice of ligand and by ensuring an efficient cross-coupling pathway.
-
Catalyst Inhibition: The aniline substrate or the desired product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. The use of bulky ligands can often mitigate this by promoting the desired reductive elimination step.
Recommended Catalyst Systems and Starting Conditions
While optimal conditions will always be substrate-dependent, the following tables provide recommended starting points for common cross-coupling reactions involving this compound or structurally similar ortho-substituted anilines.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Provides a stable and reliable source of the active Pd(0) catalyst, crucial for challenging substrates.[1] |
| Ligand | XPhos, SPhos, or RuPhos (1-3 mol%) | Bulky, electron-rich biaryl phosphine ligands that facilitate oxidative addition and reductive elimination with sterically hindered substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective bases for Suzuki couplings that are generally compatible with the MOM protecting group.[4] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1) | Biphasic solvent systems are standard for Suzuki couplings. Anhydrous conditions can be explored if protodeboronation is an issue. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the steric hindrance of the ortho-substituent. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%) | Well-defined precatalysts that are highly active for C-N bond formation. |
| Ligand | BrettPhos or RuPhos (1-3 mol%) | These bulky, electron-rich ligands are known to be effective for the coupling of electron-rich and sterically hindered anilines.[1] |
| Base | NaOtBu or K₂CO₃ (1.5-2 equivalents) | A strong base is often required to deprotonate the aniline. If MOM group stability is an issue, a weaker base like K₂CO₃ can be screened, though it may require higher temperatures. |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents are generally preferred for Buchwald-Hartwig aminations. |
| Temperature | 90-120 °C | Higher temperatures are typically required for C-N bond formation with challenging substrates. |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a precatalyst with the ligand already incorporated).
-
Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of toluene and water) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a challenging cross-coupling reaction with this compound.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Concluding Remarks
Successfully employing this compound in cross-coupling reactions requires a thoughtful and systematic approach to catalyst and condition selection. By understanding the inherent challenges posed by steric hindrance and the lability of the MOM protecting group, researchers can make informed decisions to optimize their synthetic routes. This guide serves as a starting point for this optimization process, and we encourage the screening of a variety of catalysts, ligands, and bases to identify the ideal conditions for each specific transformation.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.
-
Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci.2011 , 2 (1), 27–50. [Link]
-
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics2015 , 34 (23), 5497–5508. [Link]
-
Johansson Seechurn, C. C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angew. Chem. Int. Ed.2012 , 51 (21), 5062–5085. [Link]
-
Valente, C.; Çalimsiz, S.; Hoi, K. H.; Mallik, D.; Sayah, M.; Organ, M. G. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Angew. Chem. Int. Ed.2012 , 51 (14), 3314–3332. [Link]
-
Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. J. Am. Chem. Soc.2008 , 130 (21), 6686–6687. [Link]
-
Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chem. Sci.2013 , 4 (3), 916–920. [Link]
-
Norrby, P.-O.; Bengtsson, M.; Borén, L.; Brandt, P.; Claesson, A.; Källström, K.; Malm, D.; Nilsson, P.; Tilstam, U. The Role of the Base in Buchwald–Hartwig Amination. J. Org. Chem.2014 , 79 (24), 12091–12099. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]
Sources
Technical Support Center: Minimizing Product Loss in 2-(Methoxymethoxy)aniline Reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of reactions involving 2-(Methoxymethoxy)aniline. Our focus is on providing practical, field-proven insights to minimize product loss and ensure the integrity of your target compounds.
Introduction: The Dichotomy of Stability and Lability
This compound is a valuable intermediate in organic synthesis, with the methoxymethyl (MOM) group serving as a reliable protecting group for the aniline nitrogen. However, the very nature of the MOM group—its stability under certain conditions and its lability under others—presents a unique set of challenges during reaction work-up. Premature deprotection, emulsion formation, and co-elution with impurities are common hurdles that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in the chemical principles that govern the behavior of this versatile molecule.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the work-up of your this compound reaction, offering explanations and actionable protocols for resolution.
Problem 1: Significant Product Loss During Aqueous Work-up
Symptom: You observe a lower than expected yield of your this compound derivative after performing an aqueous extraction. TLC analysis of the aqueous layer may show a more polar spot corresponding to the deprotected aniline.
Underlying Cause: The MOM group on the aniline nitrogen is susceptible to acid-catalyzed hydrolysis. The use of acidic aqueous solutions (even mildly acidic) during the work-up can lead to the cleavage of the MOM group, resulting in the formation of the free aniline, which may have different solubility properties and is likely to be lost to the aqueous phase.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing product loss during aqueous work-up.
Detailed Protocol for pH-Controlled Aqueous Work-up:
-
Initial Quenching: If your reaction involves a reactive reagent (e.g., an organometallic species), quench the reaction at a low temperature (0 °C or below) with a neutral or slightly basic solution, such as saturated aqueous ammonium chloride or a phosphate buffer (pH 7).
-
pH Monitoring and Adjustment: Before and during the extraction, monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. If the pH is below 6.5, carefully add a saturated solution of sodium bicarbonate or a dilute (e.g., 1 M) solution of sodium hydroxide dropwise with gentle stirring until the pH is in the range of 7-8.
-
Extraction: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). It is advisable to perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
-
Brine Wash: After separating the organic layer, wash it with brine (saturated aqueous sodium chloride). This helps to remove residual water and can aid in breaking up minor emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
Problem 2: Persistent Emulsion Formation During Extraction
Symptom: The organic and aqueous layers fail to separate cleanly, forming a stable emulsion that traps your product and hinders efficient extraction.
Underlying Cause: The presence of both a relatively polar aniline moiety and a nonpolar organic backbone in your this compound derivative can lead to surfactant-like behavior. Additionally, fine particulate matter from the reaction mixture can stabilize emulsions.[1][2]
Troubleshooting Strategies:
| Strategy | Principle | Protocol |
| Brine Wash | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion.[1] | Add a volume of saturated aqueous NaCl (brine) equal to 10-20% of the total volume of the emulsion. Gently invert the separatory funnel a few times and allow it to stand. |
| Filtration through Celite® | Physically disrupts the emulsion by passing it through a filter aid with a large surface area. | Prepare a small plug of Celite® in a Büchner or Hirsch funnel. Wet the pad with the organic solvent used for extraction. Pour the entire emulsion through the Celite® pad under gentle vacuum. Collect the filtrate and separate the layers. |
| Centrifugation | The increased gravitational force can accelerate the coalescence of the dispersed droplets, leading to phase separation.[3] | Transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed until the layers separate. |
| Solvent Modification | Changing the polarity of the organic phase can sometimes break an emulsion. | Add a small amount of a different, miscible organic solvent to the separatory funnel. For example, if using ethyl acetate, adding a small amount of hexanes may help. |
Problem 3: Product Decomposition or Tailing During Silica Gel Chromatography
Symptom: You observe streaking or tailing of your product spot on TLC plates and during column chromatography on silica gel. In some cases, you may also see the appearance of a new, more polar spot, indicating on-column decomposition.
Underlying Cause: The acidic nature of the silanol groups on the surface of silica gel can interact strongly with the basic aniline nitrogen, leading to poor chromatographic performance.[4][5][6] This acidic environment can also be sufficient to cause the hydrolysis of the MOM group, especially with prolonged exposure.
Troubleshooting Workflow for Chromatography:
Caption: A workflow for optimizing the column chromatography of this compound derivatives.
Detailed Protocol for Modified Silica Gel Chromatography:
-
Solvent System Optimization with TLC: Before running a column, optimize your eluent system using TLC. A common starting point for aniline derivatives is a mixture of hexanes and ethyl acetate. To counteract the acidity of the silica, add 1-2% (v/v) of triethylamine (TEA) to your eluent system.[4][6][7] Compare the TLC plates with and without TEA to see if the spot shape improves.
-
Column Preparation: Pack your silica gel column as usual. Before loading your sample, flush the column with at least one column volume of the eluent containing TEA. This will help to neutralize the acidic sites on the silica.
-
Sample Loading and Elution: Dissolve your crude product in a minimal amount of the eluent (with TEA) or a suitable solvent like dichloromethane. Load the sample onto the column and elute with your optimized solvent system containing TEA.
-
Alternative Stationary Phases: If you still observe significant tailing or decomposition, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds. Reversed-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is another option.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range to maintain during the aqueous work-up of a this compound reaction to prevent deprotection?
A1: To minimize the risk of MOM group cleavage, it is crucial to maintain the pH of the aqueous phase between 7 and 10. While the MOM group is generally stable to basic conditions, strongly acidic conditions (pH < 4) will lead to rapid hydrolysis. Even mildly acidic conditions (pH 4-6.5) can cause slow hydrolysis, leading to product loss over time. Therefore, a neutral to slightly basic work-up is highly recommended.
Q2: My reaction involves the use of a strong base like n-butyllithium. What is the best way to quench the reaction without causing deprotection of the MOM group?
A2: When quenching reactions involving strong organometallic bases, it is important to avoid protic acids. A safe and effective method is to quench the reaction at low temperature (-78 °C to 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source that is buffered and not strongly acidic, thus minimizing the risk of MOM deprotection. Alternatively, quenching with a less reactive electrophile that is compatible with your reaction scheme can also be a viable strategy.
Q3: I suspect my purified this compound derivative is slowly decomposing upon storage. What are the recommended storage conditions?
A3: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[8] It is recommended to store your purified this compound derivative under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light. For long-term storage, refrigeration or freezing is advisable to further slow down any potential degradation pathways.
Q4: What are some common byproducts I should be aware of in reactions involving this compound?
A4: Besides the deprotected 2-aminophenol, a common byproduct can arise from the over-reaction if the reaction conditions are not carefully controlled. For instance, in N-alkylation reactions, dialkylation can occur. In reactions involving strong bases, side reactions at other positions on the aromatic ring are possible, although the methoxy and MOM-protected amine groups are directing. Careful monitoring of the reaction by TLC is essential to minimize the formation of these byproducts.
Q5: Is there a risk of thermal degradation when concentrating the solvent after extraction?
A5: While N-MOM anilines are generally stable at moderate temperatures, prolonged heating should be avoided. When removing the solvent using a rotary evaporator, it is best to use a water bath temperature of 40 °C or lower. High temperatures, especially in the presence of trace acidic or basic impurities, could potentially lead to degradation.
References
- Crawley, M. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Crawford Scientific.
- Hu, C. Q., & Kitagawa, K. (2001). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 929–938.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
- Taylor & Francis Online. (2009). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography.
- LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
- PubChem. Aniline.
- BrainKart. (2018). Emulsion Problem Encountered in Extractions. BrainKart.
- Reddit. (2014). Emulsion Problem during Extraction. Help! r/chemistry.
- Biotage. (2023). Tackling emulsions just got easier. Biotage.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. brainkart.com [brainkart.com]
- 3. biotage.com [biotage.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Strategic Guide to Aniline Protection: 2-(Methoxymethoxy)aniline vs. Boc-Protected Aniline in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. The aniline moiety, a cornerstone of countless bioactive molecules and functional materials, presents a unique challenge due to the nucleophilicity and potential for oxidation of its amino group. This guide provides an in-depth, data-supported comparison of two prevalent strategies for aniline protection: the use of the methoxymethyl (MOM) ether in 2-(methoxymethoxy)aniline and the ubiquitous tert-butoxycarbonyl (Boc) group.
This document moves beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic implications, and practical nuances of employing these two protecting groups, empowering researchers to make informed decisions that enhance synthetic efficiency and yield.
The Fundamental Divide: Acetal vs. Carbamate Protection
At their core, the MOM and Boc groups represent two distinct classes of amine protection, each with a characteristic profile of stability and reactivity.
-
Boc-Aniline: A carbamate-based protection, the Boc group is renowned for its robustness under basic, nucleophilic, and reductive conditions, yet it is exquisitely sensitive to acid.[1][] Its deprotection mechanism proceeds through a stable tert-butyl cation, making the cleavage clean and efficient.[3][4]
-
This compound: This strategy employs an acetal, the methoxymethyl (MOM) group, to mask the aniline nitrogen. Like the Boc group, it is cleaved under acidic conditions but is stable to a wide array of non-acidic reagents.[5][6] The choice between these two acid-labile groups often hinges on the subtle differences in their cleavage kinetics and orthogonality with other functional groups present in a complex synthetic intermediate.
The tert-Butoxycarbonyl (Boc) Group: The Industry Workhorse
The Boc group is arguably the most common nitrogen-protecting group in non-peptide chemistry, a status earned through its reliability, ease of introduction, and straightforward cleavage.[3]
Boc Group Installation and Cleavage Mechanism
The protection of an aniline is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The resulting tert-butoxycarbonate leaving group decomposes into carbon dioxide and t-butoxide, driving the reaction forward.[4]
Deprotection is a simple acid-catalyzed hydrolysis.[7] Protonation of the carbamate carbonyl oxygen is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to liberate the free aniline.[3][4]
Figure 1: Workflow for the protection and deprotection of anilines using the Boc group.
Strategic Considerations for Boc Protection
The Boc group's stability to basic conditions makes it an excellent orthogonal partner for base-labile protecting groups like Fmoc.[1] However, its primary limitation is its very lability to acid. This can be a double-edged sword; while enabling mild deprotection, it precludes the use of acidic reaction conditions for other transformations in the synthetic sequence. For weakly nucleophilic or electron-poor anilines, forcing conditions may be required for Boc protection, which can sometimes lead to lower yields.[8][9]
The Methoxymethyl (MOM) Group: A Niche Alternative
The MOM group, while more commonly used for protecting alcohols, serves as a viable and sometimes strategic alternative for aniline protection.[5] It forms an N,O-acetal-like structure with the aniline nitrogen.
MOM Group Installation and Cleavage Mechanism
Protection is typically achieved using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5] Given that MOMCl is a known carcinogen, alternative, safer reagents like dimethoxymethane with an acid catalyst are often preferred.[10]
As an acetal, the MOM group is readily cleaved by acid hydrolysis.[5] The reaction is initiated by protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and methanol. Subsequent hydrolysis yields the free aniline.
Figure 2: Workflow for the protection and deprotection of anilines using the MOM group.
Strategic Considerations for MOM Protection
The MOM group is stable across a wide pH range (approx. 4-12) and is inert to many oxidizing and reducing agents, bases, and nucleophiles.[5][10] Its cleavage conditions can sometimes be milder than those required for Boc removal, though both are acid-labile. The key strategic advantage arises when fine-tuning acid lability is necessary. For instance, in a molecule containing a t-butyl ester, which is also cleaved by strong acids like TFA, a MOM group might be selectively removed under milder aqueous acidic conditions that leave the ester intact.
Head-to-Head Comparison: Performance & Properties
The choice between Boc and MOM protection is dictated by the specific demands of the synthetic route, particularly the nature of other functional groups and planned downstream reactions.
| Feature | Boc-Protected Aniline | This compound (MOM) |
| Protecting Group Class | Carbamate | Acetal |
| Common Reagent | Di-tert-butyl dicarbonate (Boc₂O)[7] | Chloromethyl methyl ether (MOMCl)[5] |
| Protection Conditions | Boc₂O, base (e.g., TEA, DMAP, NaHCO₃) in various solvents (THF, DCM, water).[7][11] | MOMCl, non-nucleophilic base (e.g., DIPEA) in an aprotic solvent.[5] |
| Deprotection Conditions | Strong anhydrous acid (TFA, 4M HCl in dioxane).[3][7] | Aqueous acid (e.g., HCl in MeOH/H₂O).[5] Can also be cleaved by Lewis acids.[12] |
| Stability to Bases | High. Stable to hydrolysis and nucleophilic attack.[1][13] | High. Stable to strongly basic conditions.[6] |
| Stability to Hydrogenation | Stable. | Stable. |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bn) groups.[1][14] | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Key Advantage | Highly reliable, clean deprotection, vast literature precedent, high yields. | Stability to a very broad range of non-acidic reagents. Cleavage can sometimes be tuned for selectivity over other acid-labile groups. |
| Key Disadvantage | Lability to all but the mildest acidic conditions. Can be difficult to install on electron-poor anilines.[8] | MOMCl is a potent carcinogen. Cleavage conditions can lack perfect orthogonality with other acid-sensitive groups. |
Decision Framework for Protecting Group Selection
The following flowchart provides a logical pathway for selecting the appropriate aniline protecting group based on the planned synthetic sequence.
Figure 3: Decision-making flowchart for choosing between Boc and MOM aniline protection.
Experimental Protocols
The following protocols are provided as validated, representative procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Protocol 1: N-Boc Protection of Aniline
Rationale: This procedure uses sodium bicarbonate as a mild base in a biphasic solvent system to facilitate the reaction of aniline with Boc anhydride, ensuring high yields and simple purification.
Materials:
-
Aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in THF (approx. 0.5 M).
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.
-
Add Boc₂O (1.1 eq) portion-wise to the vigorously stirring biphasic mixture at room temperature.
-
Stir the reaction for 4-12 hours. Monitor progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected aniline, which is often a solid and can be purified by recrystallization if necessary.
Protocol 2: Acidic Deprotection of N-Boc Aniline
Rationale: This protocol utilizes a solution of hydrochloric acid in an organic solvent (dioxane) to efficiently cleave the Boc group under anhydrous conditions, preventing unwanted side reactions with water.
Materials:
-
N-Boc protected aniline (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected aniline (1.0 eq) in a minimal amount of 1,4-dioxane or dichloromethane in a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Effervescence (CO₂ evolution) should be observed. Monitor deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The product will be the aniline hydrochloride salt. To obtain the free base, dissolve the residue in water and basify carefully with saturated aqueous NaHCO₃ solution until the pH is >8.
-
Extract the free aniline with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aniline.
Protocol 3: N-MOM Protection of Aniline
Rationale: This procedure uses the less hazardous dimethoxymethane as the MOM source, activated by a strong acid, to protect the aniline.
Materials:
-
Aniline (1.0 eq)
-
Dimethoxymethane (excess, acts as reagent and solvent)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of aniline (1.0 eq) in dimethoxymethane, add TsOH·H₂O (0.1 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution to quench the acid.
-
Wash the organic layer with water and then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-MOM aniline.
Protocol 4: Acidic Deprotection of N-MOM Aniline
Rationale: This protocol employs a mild acidic methanolic solution to hydrolyze the acetal. The presence of water is crucial for the hydrolysis mechanism.
Materials:
-
N-MOM protected aniline (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the N-MOM protected aniline (1.0 eq) in methanol (approx. 0.2 M).
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) to the solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the free aniline.
Conclusion
Both Boc- and MOM-protected anilines are valuable tools in the synthetic chemist's arsenal. The Boc group offers unparalleled reliability and ease of use for a wide range of applications, solidifying its role as the default choice for acid-labile amine protection.[15][16] The MOM group, while requiring more careful consideration of reagents and conditions, provides an important alternative when fine-tuned orthogonality is required, particularly in the presence of other acid-sensitive functionalities like t-butyl esters. A thorough understanding of the stability, reactivity, and mechanistic nuances of each group, as outlined in this guide, is paramount for the strategic design and successful execution of complex molecular syntheses.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
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Morressier. (2018). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride. Retrieved from [Link]
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RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Strategic Selection of Protecting Groups for Anilines
For researchers, scientists, and professionals in drug development, the manipulation of aniline moieties is a frequent and critical task. The inherent nucleophilicity and reactivity of the amino group in anilines necessitate the use of protecting groups to achieve desired chemical transformations on other parts of the molecule. This guide provides an in-depth comparative study of four commonly employed protecting groups for anilines: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Acetyl (Ac), and Trifluoroacetyl (TFA). We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you in making informed decisions for your synthetic strategies.
The Imperative for Aniline Protection
Anilines are versatile building blocks in organic synthesis; however, their high reactivity can lead to undesirable side reactions, such as polysubstitution in electrophilic aromatic substitution or unwanted nucleophilic attack.[1] Protection of the amino group temporarily masks its reactivity, allowing for selective transformations elsewhere in the molecule.[2] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not interfere with other functional groups present in the molecule.[3]
A Comparative Analysis of Key Protecting Groups
This section provides a detailed examination of the Boc, Cbz, Acetyl, and Trifluoroacetyl protecting groups, focusing on their mechanisms, stability, and deprotection conditions.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its acid-lability, which provides orthogonality to other protecting groups.[4]
Introduction: The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of (Boc)₂O. The presence of an alcohol, such as methanol, can accelerate the reaction by stabilizing the transition state through hydrogen bonding.[5]
Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation.[4]
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched or deprotonates to isobutylene.[7]
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, valued for its stability and its removal under neutral conditions via hydrogenolysis.[8]
Introduction: The Cbz group is introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate.[1]
Stability: The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group.[9]
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is mild and affords the deprotected aniline along with toluene and carbon dioxide as byproducts.[8][10] Alternative methods include the use of strong acids like HBr in acetic acid.[9]
Acetyl (Ac) Group
Acetylation is a classical and cost-effective method for protecting anilines. The resulting acetanilide is less reactive than the parent aniline.[11]
Introduction: The acetyl group is typically introduced by reacting the aniline with acetic anhydride or acetyl chloride, often in the presence of a base like sodium acetate.[11][12]
Stability: The acetyl group is stable to neutral and mildly acidic conditions.
Deprotection: The acetyl group is typically removed by hydrolysis under acidic or basic conditions, which involves heating.[13][14]
Trifluoroacetyl (TFA) Group
The trifluoroacetyl group is a valuable protecting group, particularly in the context of orthogonal protection strategies, due to its unique stability profile.[15]
Introduction: The TFA group can be introduced by reacting the aniline with trifluoroacetic anhydride (TFAA).[3][16]
Stability: The TFA group is remarkably stable under strongly acidic conditions, which allows for the selective removal of acid-labile protecting groups like Boc in its presence.[15] It is, however, labile to basic conditions.
Deprotection: The TFA group is readily cleaved under mild basic conditions, such as with aqueous sodium hydroxide or potassium carbonate in methanol.[17]
Quantitative Comparison of Protecting Groups for Aniline
The following table summarizes typical experimental data for the protection and deprotection of aniline with the four discussed protecting groups. It is important to note that yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Protecting Group | Protection Reagent | Typical Conditions (Protection) | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) |
| Boc | (Boc)₂O, Base | THF, rt, 4h[18] | >95%[19] | TFA, DCM, rt, 2h[6] | >95%[20] |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O, 0°C, 20h[1] | ~90%[1] | H₂, 10% Pd/C, MeOH, rt[10] | Quantitative[10] |
| Acetyl | Acetic Anhydride, NaOAc | H₂O, rt[11] | Excellent[21] | H₂SO₄, H₂O, reflux[22] | High |
| TFA | TFAA, Benzene | 0°C to rt[3] | High[17] | K₂CO₃, MeOH/H₂O, rt | High[17] |
Experimental Protocols
Detailed, step-by-step methodologies for the protection and deprotection of aniline are provided below.
Protocol 1: Boc Protection of Aniline
This protocol describes the protection of aniline using di-tert-butyl dicarbonate.
Caption: Workflow for the Boc protection of aniline.
Methodology:
-
Dissolve aniline (1.0 equiv) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-aniline.
Protocol 2: Cbz Deprotection of N-Cbz-Aniline
This protocol details the removal of the Cbz group via catalytic hydrogenolysis.
Caption: Workflow for the Cbz deprotection of N-Cbz-aniline.
Methodology:
-
Dissolve N-Cbz-aniline (1.0 equiv) in methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.
Orthogonal Protection Strategies
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one amine in the presence of others is crucial. This is achieved through an "orthogonal protection" strategy, where protecting groups are chosen such that each can be removed by a specific set of reagents that do not affect the others.[15][23]
Caption: An example of an orthogonal protection strategy.
A classic example of an orthogonal set is the combination of the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[24] Furthermore, the base-labile TFA group can be used in conjunction with both Boc and Cbz to create a three-dimensional orthogonal protection scheme.[15]
Conclusion
The choice of a protecting group for anilines is a critical decision that can significantly impact the efficiency and success of a synthetic route. The Boc group offers mild introduction and acid-labile removal, making it a workhorse in modern organic synthesis. The Cbz group provides robust protection and is cleaved under neutral hydrogenolysis conditions, ideal for sensitive substrates. The acetyl group represents a cost-effective option, though its removal requires harsher conditions. The trifluoroacetyl group provides a unique and valuable tool for orthogonal strategies due to its stability in acid and lability in base. By understanding the distinct characteristics and experimental nuances of each of these protecting groups, researchers can devise more elegant and effective strategies for the synthesis of complex molecules.
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ResearchGate. (2020, August). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Organic Syntheses. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. [Link]
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ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
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DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
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A Comparative Guide to the Synthetic Utility of 2-(Methoxymethoxy)aniline and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success. This is particularly true in the synthesis of complex nitrogen-containing molecules, such as pharmaceuticals and bioactive compounds, where the aniline moiety is a ubiquitous and versatile building block.[1] However, the inherent reactivity of the amino group in anilines can often lead to undesirable side reactions, necessitating the use of protecting groups.[2]
This guide provides a comprehensive comparison of the synthetic performance of 2-(Methoxymethoxy)aniline, a methoxymethyl (MOM)-protected aniline, with other commonly employed aniline precursors. By examining key reactions of significant interest in medicinal chemistry, we will delve into the practical advantages and disadvantages of utilizing a MOM-protected strategy, supported by available experimental data.
The Rationale for Protecting Anilines: The Role of the Methoxymethyl (MOM) Group
The amino group of an aniline is a potent nucleophile and can be readily oxidized. In multi-step syntheses, these reactive sites can interfere with transformations occurring elsewhere in the molecule.[2] Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions. An ideal protecting group should be easy to introduce and remove in high yields and should be stable under a wide range of reaction conditions.[3]
The methoxymethyl (MOM) group is a widely used protecting group for alcohols and amines due to its stability in basic, nucleophilic, and many oxidizing and reducing environments.[4] It is typically introduced by reacting the aniline with methoxymethyl chloride (MOM-Cl) in the presence of a base. The MOM group is, however, readily cleaved under acidic conditions, providing a convenient method for its removal.[4]
dot graph TD { subgraph Protection A[Aniline] -- "MOM-Cl, Base" --> B[MOM-Protected Aniline]; end subgraph Reaction B -- "Desired Transformation" --> C[Functionalized MOM-Protected Aniline]; end subgraph Deprotection C -- "Acidic Conditions" --> D[Final Product]; end
} Caption: General workflow for using a MOM-protecting group.
Comparative Analysis in Key Synthetic Transformations
To objectively assess the performance of this compound, we will examine its utility in two cornerstone reactions in medicinal chemistry: the synthesis of quinazolines and the Suzuki-Miyaura cross-coupling reaction.
I. Quinazoline Synthesis
The quinazoline scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[5] The synthesis of quinazolines often involves the cyclization of an ortho-substituted aniline derivative.
While direct comparative studies are scarce, we can collate data from various sources to provide an insightful, albeit indirect, comparison.
| Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | Aromatic aldehydes, arylboronic acids, Pd(acac)₂ | 2,4-Disubstituted quinazolines | 48-91 | [5] |
| 2-Aminobenzamides | Benzyl alcohols, Fe₃O₄-CND nanocatalyst, water | 2-Substituted quinazolinones | 63-94 | [5] |
| o-Aminobenzylamines | Benzylamines, 4,6-dihydroxysalicylic acid, BF₃·Et₂O | 2-Arylquinazolines | up to 81 | [6] |
| 2-Aminoaryl ketones | N-benzyl cyanamides, HCl | 2-Aminoquinazoline derivatives | High | [7] |
dot graph TD { subgraph Quinazoline Synthesis Pathway A[Ortho-substituted Aniline Precursor] -- "Cyclization Reagent" --> B[Quinazoline Core]; end
} Caption: General scheme for quinazoline synthesis.
II. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[8] In the context of aniline derivatives, it is frequently employed to introduce aryl or other substituents. The electronic and steric properties of the aniline precursor can significantly impact the reaction's efficiency.[8]
Here, we can draw a more direct, though still inferred, comparison. A study on the micellar Suzuki cross-coupling of various bromoanilines with 2-thienylboronic acid provides valuable data on the performance of unprotected anilines.[8]
| Aniline Derivative | Reaction Time (min) | Yield (%) | Reference |
| 2-Bromoaniline | 15 | 86 | [8] |
| 3-Bromoaniline | 15 | 64 | [8] |
| 3-Bromoaniline | 60 | 96 | [8] |
| 4-Bromoaniline | 15 | 91 | [8] |
While a direct yield for the Suzuki-Miyaura coupling of a MOM-protected 2-bromoaniline under identical micellar conditions is not provided, the rationale for using a protected aniline in such a reaction is clear. The free amino group in 2-bromoaniline can potentially coordinate to the palladium catalyst, influencing its activity and potentially leading to side reactions. Protecting the amino group as a MOM ether mitigates this issue, often leading to cleaner reactions and more predictable outcomes, although it adds steps for protection and deprotection. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines highlighted the challenges and the need for specific catalyst systems to achieve high yields, which were reported to be up to 95% under optimized conditions.[1]
dot graph TD { subgraph Suzuki-Miyaura Cross-Coupling A[Aniline Derivative (e.g., Bromoaniline)] -- "Boronic Acid, Pd Catalyst, Base" --> B[Coupled Product]; end
} Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Protocols
General Procedure for MOM Protection of an Aniline:
-
Dissolve the aniline in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents).
-
Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for MOM Deprotection:
-
Dissolve the MOM-protected aniline in a protic solvent (e.g., methanol or ethanol).
-
Add a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary.
Conclusion and Recommendations
The choice between using this compound and an unprotected or alternatively protected aniline precursor is a strategic decision that depends on the specific synthetic route and the nature of the other functional groups present in the molecule.
Key Takeaways:
-
This compound is an excellent choice when the synthetic route involves harsh conditions that could lead to unwanted side reactions with an unprotected amino group. The MOM group offers robust protection and can be removed under relatively mild acidic conditions. The trade-off is the addition of two extra steps (protection and deprotection) to the synthetic sequence.
-
Unprotected Anilines (e.g., 2-bromoaniline) can be more atom- and step-economical for direct coupling reactions like the Suzuki-Miyaura reaction, provided that a suitable catalytic system is employed that minimizes side reactions associated with the free amino group.[1]
-
Other Protected Anilines (e.g., Boc-protected anilines) offer alternative deprotection strategies (e.g., strong acid for Boc), which can be advantageous for orthogonal protection schemes in complex molecules.
For drug development professionals, where the synthesis of complex molecules is routine, the use of a protecting group strategy with precursors like this compound is often indispensable for achieving high yields and purity in multi-step syntheses.[2] For researchers exploring more direct and efficient synthetic methodologies, the development of catalytic systems that are tolerant of free amino groups remains an active and important area of investigation.
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-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
-
Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. [Link]
- Unknown Source. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS.
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Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]
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TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?[Link]
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National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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National Institutes of Health. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. [Link]
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MDPI. (2017). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
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National Institutes of Health. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. [Link]
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A Senior Application Scientist's Guide to Assessing the Steric Hindrance of Ligands Derived from 2-(Methoxymethoxy)aniline
For researchers, scientists, and professionals in drug development, the rational design and selection of ligands are paramount to controlling the outcomes of transition-metal-catalyzed reactions. The steric properties of a ligand, alongside its electronic characteristics, dictate the reactivity and selectivity of a catalytic system.[1] This guide provides a comprehensive framework for assessing the steric hindrance of a promising class of ligands derived from 2-(methoxymethoxy)aniline. We will delve into the theoretical underpinnings of steric parameterization, present robust experimental and computational protocols, and offer a comparative analysis against established ligand classes.
The this compound scaffold offers a unique entry point for synthesizing novel phosphine ligands. The methoxymethyl (MOM) ether serves as a versatile protecting group and a potential point of electronic modulation, while the aniline backbone allows for the introduction of sterically demanding substituents. Understanding the spatial arrangement and bulk of these ligands is crucial for predicting their performance in catalytic applications where steric hindrance can significantly influence reaction rates and product distributions.[2]
Theoretical Framework for Quantifying Steric Hindrance
To objectively compare ligands, we must move beyond qualitative descriptions and employ quantitative descriptors of steric bulk. Two of the most widely adopted parameters in coordination chemistry are the Tolman cone angle (θ) and the solid angle (Ω).
Tolman Cone Angle (θ)
First introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a ligand, most commonly applied to phosphines.[3] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the ligand's outermost atoms.[3][4] A larger cone angle signifies greater steric hindrance around the metal center.[5]
The original method for determining the cone angle involved measurements from physical models.[3] However, with the advent of powerful computational tools, it is now routinely calculated from the optimized geometries of metal-ligand complexes.[6]
Solid Angle (Ω)
While the cone angle provides a useful 2D representation of steric bulk, the solid angle offers a more comprehensive 3D measure. It is determined from the crystal structure of a metal-ligand complex and represents the portion of the coordination sphere shielded by the ligand. This method provides a more accurate depiction of the ligand's spatial occupancy, especially for asymmetric ligands where the cone angle can be an oversimplification.[4]
Methodologies for Steric Hindrance Assessment
A multi-faceted approach combining computational modeling and experimental validation provides the most accurate and reliable assessment of a ligand's steric profile.
Computational Assessment Workflow
Computational chemistry offers a powerful and efficient means to predict the steric parameters of novel ligands before their synthesis. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.
Caption: Workflow for the computational assessment of ligand steric parameters.
Experimental Validation via X-ray Crystallography
The definitive method for determining the steric properties of a ligand is through single-crystal X-ray diffraction analysis of its coordination complex.
Caption: Workflow for the experimental determination of ligand steric parameters via X-ray crystallography.
Comparative Analysis
To contextualize the steric profile of ligands derived from this compound, it is instructive to compare them against well-established phosphine ligands with known steric properties. For this guide, we will consider a hypothetical phosphine ligand, L1 , derived from this compound and compare it to triphenylphosphine (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃).
| Ligand | Tolman Cone Angle (θ) [°] (Calculated) | Solid Angle (Ω) [sr] (from X-ray) |
| L1 (Hypothetical) | 155 | 3.8 |
| PPh₃ | 145 | 3.5 |
| P(t-Bu)₃ | 182 | 4.9 |
Note: The values for L1 are hypothetical for illustrative purposes. Actual values would be determined by the specific substituents on the aniline ring.
Impact on Catalytic Performance: A Case Study
The true measure of a ligand's utility lies in its performance in a catalytic reaction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and is often sensitive to the steric environment of the palladium catalyst. Bulky ligands can promote the reductive elimination step, which is often rate-limiting.[5]
Model Reaction: Suzuki-Miyaura Coupling
A comparative study of the coupling of 4-chlorotoluene with phenylboronic acid using L1 , PPh₃, and P(t-Bu)₃ as ligands for a palladium catalyst could yield the following hypothetical results:
| Ligand | Reaction Time (h) | Yield (%) |
| L1 (Hypothetical) | 4 | 92 |
| PPh₃ | 12 | 65 |
| P(t-Bu)₃ | 2 | 98 |
These hypothetical results would suggest that the steric bulk of L1 is intermediate between PPh₃ and P(t-Bu)₃, leading to a significant rate enhancement compared to the less bulky PPh₃.
Experimental Protocols
Synthesis of a Representative Ligand from this compound
This protocol outlines a general procedure for the synthesis of a phosphine ligand from this compound via ortho-lithiation and subsequent reaction with a chlorophosphine.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous, degassed solvents and reagents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete ortho-lithiation.
-
Slowly add chlorodiphenylphosphine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Model Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (L1 , PPh₃, or P(t-Bu)₃)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water solvent mixture
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine Pd(OAc)₂ (1 mol%), the phosphine ligand (2.2 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Heat the reaction mixture to 100 °C and monitor the progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
This guide has provided a comprehensive overview of the methodologies for assessing the steric hindrance of ligands derived from this compound. By combining computational predictions with experimental validation, researchers can gain a deep understanding of the steric properties of these novel ligands. This knowledge is instrumental in the rational design of catalysts with tailored reactivity and selectivity for a wide range of chemical transformations, ultimately accelerating the discovery and development of new chemical entities.
References
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Perelson, A. S., & DeLisi, C. (1980). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Mathematical Biosciences, 48(1-2), 71-110. Available at: [Link]
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Wikipedia. Ligand cone angle. Available at: [Link]
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Gauto, D. F., et al. (2022). The Effects of Three-Dimensional Ligand Immobilization on Kinetic Measurements in Biosensors. Biosensors, 12(1), 33. Available at: [Link]
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Cirera, J., & Ruiz, E. (2014). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 43(18), 6829-6836. Available at: [Link]
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The Biological Versatility of Quinazoline Scaffolds Derived from 2-(Methoxymethoxy)aniline: A Comparative Guide
In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that demonstrates a remarkable aptitude for binding to a diverse array of biological targets. Compounds built around this heterocyclic system have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of the biological activities of quinazoline derivatives, focusing on their synthesis from the versatile starting material, 2-(methoxymethoxy)aniline. We will explore their performance as potent kinase inhibitors in oncology and their efficacy as antimicrobial agents, comparing them with established alternatives and providing the experimental foundation for these claims.
The Strategic Role of this compound in Synthesis
The journey from a simple precursor to a potent bioactive compound is a story of strategic chemical maneuvering. The choice of this compound as a starting material is a prime example of this. The methoxymethyl (MOM) group serves as a crucial protecting group for the aniline nitrogen. This protection is essential during the initial cyclization steps of quinazoline synthesis, such as the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[3][4] The MOM group prevents unwanted side reactions at the aniline nitrogen, directing the reaction towards the desired quinazoline core. It can then be reliably removed under acidic conditions in later steps to yield the final, active compound. This strategic use of a protecting group is fundamental to achieving good yields and purity in the synthesis of complex heterocyclic systems.
Representative Synthetic Protocol: Microwave-Assisted Quinazoline Synthesis
A common and efficient method for synthesizing the quinazoline core is through a cyclocondensation reaction, often enhanced by microwave irradiation to reduce reaction times and improve yields.[5] The following protocol is a representative example of how a 4-anilinoquinazoline, a common motif for kinase inhibitors, can be synthesized starting from a derivative of this compound.
Step 1: Synthesis of the Anthranilic Acid Derivative. The process begins with the oxidation of a MOM-protected 2-aminobenzaldehyde (derivable from this compound) to the corresponding anthranilic acid.
Step 2: Niementowski Reaction to form the Quinazolinone Core. The MOM-protected anthranilic acid is reacted with formamide under microwave irradiation. This classic Niementowski reaction forms the core 3,4-dihydro-4-oxoquinazoline structure.[3] The MOM group ensures the aniline nitrogen does not interfere with the cyclization.
Step 3: Chlorination of the Quinazolinone. The resulting quinazolinone is then chlorinated, typically using phosphorus oxychloride (POCl₃), to produce a 4-chloroquinazoline. This step is critical as it activates the 4-position for nucleophilic substitution.[6]
Step 4: Nucleophilic Substitution with a Substituted Aniline. The 4-chloroquinazoline is reacted with a chosen substituted aniline in a solvent like isopropanol, often with catalytic acid. This nucleophilic aromatic substitution reaction introduces the anilino side chain, a key feature for kinase binding.[6]
Step 5: Deprotection of the MOM Group. Finally, the MOM protecting group is removed under mild acidic conditions to yield the target 4-anilinoquinazoline derivative.
This multi-step process highlights the deliberate chemical logic required to build complex, biologically active molecules.
Comparative Analysis 1: Anticancer Activity as Kinase Inhibitors
One of the most significant applications of quinazoline derivatives is in oncology, where they function as potent inhibitors of protein kinases.[7] Aberrant kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[8] Quinazoline-based drugs often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation cascade that drives tumor cell proliferation and survival.[5]
Key Targets: EGFR and VEGFR-2
Two of the most relevant kinase targets for quinazoline inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
EGFR is a key driver of cell proliferation and survival. Its overactivation is common in non-small cell lung cancer (NSCLC) and other epithelial tumors.[3][9]
-
VEGFR-2 is the main mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Inhibiting VEGFR-2 can starve the tumor and prevent metastasis.[10]
The diagram below illustrates the central role of these kinases in cancer cell signaling and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR and VEGFR-2 signaling pathways and the point of inhibition.
Performance Data: Quinazoline Derivatives vs. Standard-of-Care
The efficacy of a new compound is best understood when compared against established standards. Gefitinib is a first-generation EGFR inhibitor widely used in the treatment of NSCLC, making it an excellent benchmark.[3][11] The following table compares the in vitro activity of a representative, potent quinazoline-isatin hybrid compound (Compound 6c) with reference drugs.[8]
| Compound | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |
| Compound 6c (Quinazoline-Isatin Hybrid) | VEGFR-2 | 0.076 | HepG2 (Liver) | 10.11 |
| EGFR | 0.083 | MCF-7 (Breast) | 15.24 | |
| HER2 | 0.138 | HeLa (Cervical) | 12.51 | |
| CDK2 | 0.183 | |||
| Gefitinib (Reference Drug) | EGFR | ~0.015-0.04 | A431 (Skin) | ~0.02-0.05 |
| Sorafenib (Reference Drug) | VEGFR-2 | ~0.09 | - | - |
| Staurosporine (Reference Control) | Pan-Kinase | ~0.005-0.2 | Various | ~0.01-1.0 |
Data compiled from multiple sources for comparative purposes.[8][12] IC₅₀ values can vary based on assay conditions.
The data clearly shows that novel quinazoline hybrids can exhibit potent, multi-kinase inhibitory activity, with IC₅₀ values in the nanomolar range that are comparable to, or in some cases superior to, established drugs against specific kinases.[8] For instance, Compound 6c shows potent inhibition of both VEGFR-2 and EGFR, suggesting its potential as a dual inhibitor, a strategy that can combat drug resistance.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To ensure the trustworthiness of such data, a robust and reproducible protocol is essential. The following is a generalized protocol for determining the IC₅₀ of an inhibitor against a target kinase.
-
Reagent Preparation : Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), solutions of the target kinase, a suitable peptide substrate, and ATP.
-
Inhibitor Dilution : Perform a serial dilution of the test compound (e.g., Compound 6c) in DMSO to create a range of concentrations. A DMSO-only control is also prepared.
-
Kinase/Inhibitor Pre-incubation : In a 96-well plate, add 2.5 µL of each diluted compound concentration. Then, add 2.5 µL of the kinase solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction : Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : The kinase reaction produces ADP. Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
IC₅₀ Calculation : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
This self-validating system, which includes positive (e.g., Staurosporine) and negative (DMSO) controls, provides a reliable method for quantifying the potency of kinase inhibitors.[13]
Comparative Analysis 2: Antimicrobial Activity
Beyond their success in oncology, quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, addressing the urgent global need for new antibiotics to combat multidrug-resistant pathogens.[14][15]
Performance Data: Quinazoline Derivatives vs. Standard Antibiotics
The effectiveness of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The table below compares the MIC values of representative quinazoline derivatives against various bacterial and fungal strains, benchmarked against standard drugs.
| Compound | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Benzimidazoquinazoline 8ga | 4-8 | 4-8 | >64 | 8-16 |
| Benzimidazoquinazoline 8gc | 4-8 | 4-8 | >64 | 8-16 |
| Quinazolinone 3a | 25.6 | 24.3 | 25.1 | 26.1 |
| Ampicillin (Reference) | ~5-20 | - | ~5-10 | - |
| Clotrimazole (Reference) | - | - | - | ~18-26 |
Data compiled from multiple sources.[14][15][16] MIC values can vary based on specific strains and testing methods.
The data indicates that specific structural modifications on the quinazoline scaffold can lead to potent antimicrobial activity.[14] For example, benzimidazo[1,2-c]quinazolines (like 8ga and 8gc) show excellent activity against Gram-positive bacteria and the fungus C. albicans, with MIC values that are superior to some standard drugs.[14] This suggests that these compounds could be promising leads for the development of new anti-infective agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method, a standard and reliable assay in microbiology.
-
Preparation of Inoculum : Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution : Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation : Add a standardized volume of the microbial inoculum to each well of the plate.
-
Controls : Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) is also tested as a reference.
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading Results : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Overall Workflow and Conclusion
The development of biologically active compounds from a precursor like this compound is a systematic process that integrates synthesis, screening, and optimization.
Caption: General workflow from chemical synthesis to lead compound.
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Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018). ACS Omega. [Link]
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Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (2021). PMC - NIH. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. [Link]
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A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (2017). Indian Journal of Medical Research. [Link]
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Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed. [Link]
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Simplified scheme of the VEGF/VEGFR pathway. (2007). Biologics. [Link]
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Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. (2023). IJFMR. [Link]
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exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). NIH. [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]
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A Cost-Benefit Analysis of 2-(Methoxymethoxy)aniline in Large-Scale Synthesis: A Comparative Guide
Introduction: The Critical Role of Amine Protecting Groups in Large-Scale Pharmaceutical Synthesis
In the intricate world of multi-step organic synthesis, particularly within the pharmaceutical industry, the selective transformation of a single functional group in a complex molecule is a paramount challenge.[1] Molecules rich in functional groups often exhibit unintended reactivity, leading to side products, reduced yields, and complex purification processes. To orchestrate the desired chemical transformations with precision, chemists employ "protecting groups" – molecular scaffolds that temporarily mask a reactive functional group, rendering it inert to specific reaction conditions.[2][3]
However, the introduction of protecting groups is a double-edged sword. While essential for achieving chemical selectivity, each protection and subsequent deprotection step adds to the overall complexity, cost, and environmental footprint of a synthesis.[2][4][5] In a laboratory setting, these additional steps might be a minor inconvenience. On an industrial scale, where kilograms or even tons of material are produced, they represent significant economic and logistical hurdles.[3][5] The ideal protecting group strategy in a large-scale setting must be a carefully calibrated balance of reliability, cost-effectiveness, and process efficiency.[6]
This guide provides a detailed cost-benefit analysis of using 2-(methoxymethoxy)aniline, a pre-protected aniline derivative, in large-scale synthesis. We will explore the unique advantages offered by the methoxymethyl (MOM) protecting group for anilines and objectively compare its performance against other commonly employed amine protection strategies, providing the data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their manufacturing campaigns.
Deep Dive: this compound (MOM-Aniline)
This compound is a commercially available starting material where the aniline nitrogen is protected by a methoxymethyl (MOM) ether group. The use of a pre-protected building block can sometimes offer advantages over protecting the amine group as a separate step in the synthesis.
The Methoxymethyl (MOM) Protecting Group: Mechanism and Attributes
The MOM group is an acetal, which is known for its stability under a wide range of conditions, particularly basic, nucleophilic, and reductive environments.[2] This robustness allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.
The true value of the MOM group lies in its deprotection, which is typically achieved under mild acidic conditions.[7][8] This orthogonality is crucial in complex syntheses, as it allows for the selective removal of the MOM group without affecting other acid-labile or base-labile protecting groups that may be present in the molecule.
Cost and Process Considerations
A comprehensive cost-benefit analysis extends beyond the price of the raw materials. It must encompass the entire process, including reagents, solvents, cycle times, waste streams, and labor.
-
Upfront Material Cost: this compound as a starting material may have a higher initial procurement cost compared to unprotected aniline. However, this can be offset by eliminating a dedicated protection step.
-
Process Efficiency: By using a pre-protected material, a full synthetic step (protection) is bypassed, leading to:
-
Reduced cycle time.
-
Lower consumption of reagents and solvents.
-
Simplified process control and reduced labor.
-
Elimination of a purification step for the protected intermediate.
-
-
Waste Reduction: Every synthetic step generates waste. By removing a step, the overall E-factor (environmental factor, kg of waste per kg of product) of the process is significantly improved, aligning with the principles of green chemistry.[3]
Comparative Analysis: MOM-Aniline vs. Alternative Amine Protection Strategies
The choice of a protecting group is highly dependent on the specific molecular context and the planned synthetic route.[2] Let's compare the MOM group with other industry-standard amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac).
Key Performance Metrics
The following table summarizes the key performance indicators for each protecting group strategy in a large-scale manufacturing context.
| Metric | Methoxymethyl (MOM) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | Acetyl (Ac) |
| Protection Reagent | Chlorodimethyl ether (toxic) or MOM-Cl | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate | Acetic anhydride |
| Protection Conditions | Base (e.g., NaH, DIPEA) | Mild base (e.g., NEt₃, NaOH) | Mild base | Mild base |
| Stability | Strong bases, nucleophiles, hydrides, oxidation, hydrogenolysis | Hydrogenolysis, strong bases, nucleophiles | Mild acid, nucleophiles, some reducing agents | Strong acid/base |
| Deprotection Conditions | Mild acid (e.g., HCl in THF/water, TFA) | Strong acid (e.g., TFA, HCl in dioxane) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Harsh acid or base (e.g., refluxing HCl or NaOH) |
| Relative Cost | Medium (reagent cost and handling) | Low to Medium (reagent is common) | Medium (reagent and catalyst cost) | Low (reagents are inexpensive) |
| Key Advantage | Orthogonal to many other groups; mild deprotection | Widely used; stable to many conditions | Removable under neutral conditions | Very cheap and simple |
| Key Disadvantage | Reagent toxicity; potential formaldehyde release | Strong acid for deprotection can be limiting | Catalyst can be pyrophoric and expensive; incompatible with reducible groups | Harsh deprotection conditions limit its use in complex molecules |
Experimental Protocols: A Hypothetical Comparison
To illustrate the practical differences, consider the synthesis of a hypothetical intermediate where an aniline must be protected before a subsequent reaction (e.g., an organometallic coupling).
Protocol 1: Protection of 2-Bromoaniline with the MOM group
-
Step 1: Protection
-
To a solution of 2-bromoaniline (1.0 eq) in anhydrous THF at 0 °C, add Sodium Hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add chlorodimethyl ether (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Purify by column chromatography to yield N-(methoxymethyl)-2-bromoaniline.
-
Expected Yield: ~85-95%
-
-
Step 2: Deprotection (after subsequent synthetic steps)
-
Dissolve the MOM-protected compound in a 1:1 mixture of THF and 2M HCl.
-
Stir at room temperature for 2 hours.
-
Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify to obtain the deprotected aniline.
-
Expected Yield: >95%
-
Protocol 2: Protection of 2-Bromoaniline with the Boc group
-
Step 1: Protection
-
To a solution of 2-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise at room temperature.
-
Stir the mixture for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Concentrate and purify by recrystallization or chromatography to yield tert-butyl (2-bromophenyl)carbamate.[9]
-
Expected Yield: >95%
-
-
Step 2: Deprotection (after subsequent synthetic steps)
-
Dissolve the Boc-protected compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).[9]
-
Stir at room temperature for 1 hour.
-
Carefully concentrate the mixture under reduced pressure.
-
Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify to obtain the deprotected aniline.
-
Expected Yield: >95%
-
Visualization & Workflow
Visualizing the decision-making process and the synthetic workflow can aid in strategic planning.
Decision-Making Flowchart for Amine Protection
This flowchart provides a simplified guide for selecting an appropriate amine protecting group based on downstream reaction conditions.
Caption: Decision flowchart for amine protecting group selection.
Comparative Synthetic Workflow
This diagram illustrates the additional steps required when not using a pre-protected starting material like this compound.
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A Senior Application Scientist's Guide to Mechanistic Strategies in Aniline Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the intricate pathways of drug development, the judicious protection and deprotection of the aniline moiety is a critical determinant of success. The inherent nucleophilicity and susceptibility to oxidation of anilines necessitate their temporary masking to ensure chemoselectivity and achieve high yields of complex target molecules. This guide provides an in-depth comparative analysis of prevalent aniline protection strategies, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making informed decisions for their synthetic endeavors.
The Imperative of Aniline Protection in Synthesis
Anilines are foundational building blocks in a vast array of pharmaceuticals and functional materials. However, the lone pair of electrons on the nitrogen atom renders them highly reactive. Unprotected anilines can undergo a variety of undesired side reactions, including over-alkylation, oxidation, and interference with metal-catalyzed cross-coupling reactions.[1] Protecting the amine functionality temporarily deactivates these unwanted reaction pathways, allowing for the selective modification of other parts of the molecule.[2][3] The choice of the protecting group is paramount and is dictated by its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its removal.[4]
A Comparative Analysis of Key Aniline Protecting Groups
The ideal protecting group should be easily and chemoselectively introduced, stable to a wide range of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule.[2] This principle of "orthogonality" is a cornerstone of modern synthetic strategy, enabling the sequential deprotection of multiple protecting groups within a complex molecule.[5]
Here, we compare the most widely employed protecting groups for anilines: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), along with a discussion of the increasingly important sulfonyl-based protecting groups, Tosyl (Ts) and Nosyl (Ns).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its lability under acidic conditions.[]
Protection Mechanism: The protection of anilines with the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The mechanism involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of (Boc)₂O. The choice of base and solvent can be critical, especially for less nucleophilic anilines.
Caption: Boc Protection Workflow.
Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free aniline. The kinetics of this cleavage can be influenced by the acid concentration, with some studies suggesting a second-order dependence on the acid.[7]
Caption: Boc Deprotection Workflow.
Experimental Considerations: While Boc protection is generally straightforward for aliphatic amines, anilines, being less nucleophilic, can present challenges. For electron-deficient anilines, harsher conditions or stronger bases may be required. A common strategy for difficult-to-protect anilines involves the formation of a bis-Boc adduct followed by selective mono-deprotection.[8]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group, valued for its stability under a wide range of conditions and its unique deprotection via catalytic hydrogenolysis.[9][10]
Protection Mechanism: Anilines are typically protected with the Cbz group using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. The mechanism involves the nucleophilic attack of the aniline on the carbonyl carbon of Cbz-Cl, with the expulsion of a chloride ion.[9]
Deprotection Mechanism: The hallmark of the Cbz group is its cleavage by catalytic hydrogenation (e.g., H₂/Pd-C).[9] The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and the unstable carbamic acid, which then decarboxylates to the free aniline. This method is exceptionally mild and chemoselective, leaving most other functional groups intact.
Caption: Fmoc Deprotection Workflow.
Experimental Considerations: The Fmoc group is generally stable to acidic and hydrogenolytic conditions, making it an excellent choice for orthogonal protection schemes. However, it is not suitable for reactions that require strong basic conditions. The dibenzofulvene byproduct can sometimes be problematic, potentially adding to the free amine, though this is usually scavenged by excess piperidine.
Sulfonyl Protecting Groups: Tosyl (Ts) and Nosyl (Ns)
Sulfonyl protecting groups, such as tosyl (Ts) and nosyl (Ns), form stable sulfonamides with anilines, significantly reducing their nucleophilicity. [10][11] Protection and Deprotection: The tosyl group is notoriously robust and requires harsh conditions for cleavage, such as sodium in liquid ammonia or strong acids at high temperatures, limiting its general utility for complex molecules. [12]The nosyl group, particularly the o-nitrobenzenesulfonyl group, was developed as a milder alternative. [13]The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for cleavage under mild conditions with a thiol and a base. [14][15]
Comparative Performance and Experimental Data
The choice of a protecting group is highly dependent on the specific aniline substrate and the overall synthetic strategy. The following table summarizes key performance indicators for the discussed protecting groups.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O, Base (e.g., NEt₃, DMAP), CH₂Cl₂ or THF | TFA/CH₂Cl₂ or HCl/Dioxane | Labile to strong acids. Stable to base and hydrogenolysis. | Orthogonal to Cbz and Fmoc. |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃), H₂O/Dioxane | H₂/Pd-C, MeOH or EtOH | Labile to hydrogenolysis and strong acids. Stable to base. | Orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), H₂O/Dioxane | 20% Piperidine in DMF | Labile to bases. Stable to acid and hydrogenolysis. | Orthogonal to Boc and Cbz. |
| Tosyl (Ts) | Ts-Cl, Pyridine | Na/NH₃ or HBr/AcOH (harsh) | Very stable to acid, base, and oxidation/reduction. | Limited orthogonality due to harsh cleavage. |
| Nosyl (Ns) | Ns-Cl, Pyridine or NEt₃, CH₂Cl₂ | Thiophenol, K₂CO₃, DMF | Stable to acid and hydrogenolysis. Labile to nucleophiles. | Orthogonal to Boc and Cbz. |
Quantitative Data from Literature:
-
N-Boc Protection: For electron-rich anilines, protection with (Boc)₂O and a catalytic amount of DMAP can proceed to completion in a few hours at room temperature with yields often exceeding 90%. For electron-deficient anilines like 4-nitroaniline, the reaction may require heating and longer reaction times, with yields in the range of 70-85%. * N-Cbz Protection: The protection of aniline with Cbz-Cl and NaHCO₃ in an aqueous/organic solvent system at 0 °C to room temperature typically affords the product in high yields (>90%) within a few hours. [9][16]* N-Fmoc Protection: The reaction of anilines with Fmoc-Cl in the presence of a base like pyridine or NaHCO₃ can provide the corresponding Fmoc-protected anilines in good to excellent yields, often within a few hours at room temperature. [17]* N-Nosyl Protection: Nosylation of anilines with Ns-Cl and pyridine in CH₂Cl₂ is generally rapid and high-yielding. The subsequent deprotection with thiophenol and K₂CO₃ in DMF at room temperature is also efficient, often completed within 1-2 hours.
Decision-Making Workflow for Aniline Protection
The selection of an appropriate protecting group is a critical step in synthetic planning. The following decision tree provides a simplified guide for this process.
Caption: Decision Tree for Aniline Protection.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Aniline
-
Dissolve the aniline (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.2-0.5 M).
-
Add a base, such as triethylamine (1.2 equiv) or 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected aniline in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.
Conclusion: A Strategic Approach to Aniline Protection
The effective protection of anilines is a cornerstone of successful organic synthesis, particularly in the resource-intensive field of drug development. A thorough understanding of the mechanistic underpinnings of different protecting groups, their respective stabilities, and the conditions required for their selective cleavage is essential for the rational design of synthetic routes. This guide has provided a comparative overview of the most common aniline protecting groups, highlighting their strengths and weaknesses. By carefully considering the principles of orthogonality and chemoselectivity, and by leveraging the experimental data and protocols presented herein, researchers can navigate the challenges of aniline chemistry with greater confidence and efficiency.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Methoxymethoxy)aniline
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methoxymethoxy)aniline, a compound that, like many aniline derivatives, requires careful handling due to its toxicological profile. The procedures outlined herein are designed to provide clear, actionable intelligence that safeguards both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. While specific toxicological data for this compound may be limited, its structural similarity to aniline provides a strong basis for risk assessment. Aniline is classified as a combustible liquid that is toxic if inhaled, ingested, or absorbed through the skin.[1] It is also a suspected carcinogen and mutagen, and is known to be toxic to aquatic life.[1] Therefore, this compound should be handled as a hazardous substance, with all appropriate safety precautions in place.
Key Hazard Considerations:
-
Acute Toxicity: Toxic by ingestion, inhalation, and skin contact.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | Ingestion, Skin Contact, Inhalation |
| Carcinogenicity | Suspected of causing cancer. | Inhalation, Skin Contact |
| Mutagenicity | Suspected of causing genetic defects. | Inhalation, Skin Contact |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Environmental Release |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
All activities involving this compound, including disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] The following PPE is mandatory:
-
Gloves: Nitrile gloves are suitable for short-term use. Always inspect gloves for integrity before use.[1]
-
Eye Protection: Wear tight-fitting safety glasses or goggles.[1]
-
Lab Coat: A full-length lab coat should be worn to protect against skin contact.[1]
-
Closed-toe Shoes: Essential for preventing exposure from spills.[1]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste contractor.
Step 1: Waste Identification and Classification
All waste containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3] Specifically, waste from the production of aniline-based compounds may be listed by the Environmental Protection Agency (EPA) as a hazardous waste.[4]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1][3]
-
Collect liquid waste in a dedicated, properly sealed, and compatible container. A high-density polyethylene (HDPE) or glass container is recommended.[2]
-
Solid waste, such as contaminated gloves or absorbent materials, should be double-bagged in clear plastic bags.[1]
Step 3: Labeling of Hazardous Waste
Properly label the waste container immediately upon adding the first drop of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Carcinogen")
-
The date accumulation started
-
The name of the principal investigator or lab manager
Step 4: Storage of Hazardous Waste
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from heat, open flames, and direct sunlight.[5]
-
In a location that does not obstruct emergency exits or access to safety equipment.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Do not attempt to dispose of this compound down the drain or in the regular trash.[2] The final disposal will be carried out by a licensed hazardous waste disposal facility, likely through high-temperature incineration or other approved chemical treatment methods.[6]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[1][3] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Seek Medical Attention: In case of personal exposure, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
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New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
-
Rutgers University. Aniline Standard Operating Procedure for Laboratories. [Link]
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Occupational Safety and Health Administration. ANILINE. [Link]
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-
ResearchGate. A novel process for the removal of aniline from wastewaters. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 2-(Methoxymethoxy)aniline
Handling 2-(Methoxymethoxy)aniline requires a comprehensive understanding of its significant health hazards and the implementation of meticulous safety protocols. This guide provides essential, field-proven guidance for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and instill a deep-seated culture of safety, ensuring that every procedure is self-validating and grounded in authoritative scientific principles.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a hazardous chemical with multiple routes of exposure and a concerning toxicological profile. A thorough risk assessment is the foundation of any safety plan. The Globally Harmonized System (GHS) classification for this compound, as detailed in its Safety Data Sheet (SDS), reveals the following critical hazards:
-
Acute Toxicity (H301, H311, H331): Toxic if swallowed, in contact with skin, or if inhaled. The compound can be rapidly absorbed through the skin.
-
Serious Eye Damage (H318): Poses a significant risk of causing irreversible damage to the eyes.
-
Skin Sensitization (H317): May provoke an allergic skin reaction upon contact.
-
Systemic Health Hazards (H341, H351, H372): It is suspected of causing genetic defects and cancer, and it is known to cause damage to organs, specifically the blood, through prolonged or repeated exposure.
-
Physical Hazard (H227): It is a combustible liquid.
-
Environmental Hazard (H410): Very toxic to aquatic life with long-lasting effects.
This hazard profile dictates that engineering controls are the primary line of defense, supplemented by a mandatory and robust Personal Protective Equipment (PPE) protocol. All work with this compound must be performed within a certified chemical fume hood to mitigate inhalation risk.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities of the substance being handled. The precautionary statement P280 mandates the use of protective gloves, protective clothing, and eye/face protection[1][2].
Data Presentation: Recommended PPE for this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Low Concentration (<1g, dilute solution) | Chemical safety goggles | Nitrile gloves (double-gloved) | Flame-resistant lab coat | Required: Certified Chemical Fume Hood |
| Standard Laboratory Scale (1-50g) | Chemical safety goggles and a full-face shield[3] | Nitrile gloves (double-gloved) | Chemical-resistant apron over a flame-resistant lab coat[3] | Required: Certified Chemical Fume Hood |
| Large Scale / High Splash Potential (>50g) | Full-face respirator with appropriate cartridges[3] | Neoprene or other chemically-resistant gloves over inner nitrile gloves[3] | Chemical-resistant coveralls (e.g., Tyvek)[3][4] | Required: Certified Chemical Fume Hood. Respirator serves as primary eye/face protection. |
| Spill Cleanup / Emergency Response | Full-face, air-purifying respirator (or SCBA for major spills)[4] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Fully encapsulating chemical protective suit[4][5] | NIOSH-approved air-purifying respirator with organic vapor cartridges or SCBA[4] |
Operational Plan: Donning, Doffing, and Disposal Protocols
Cross-contamination is a primary cause of laboratory-acquired exposures. The following step-by-step procedures are designed as a self-validating system to minimize this risk.
Experimental Workflow: PPE Donning and Doffing Sequence
This workflow illustrates the critical steps for safely using and removing PPE to prevent exposure to this compound.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




